3-Formyl-4-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-formyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPQIRPQCMEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597637 | |
| Record name | 3-Formyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-99-4 | |
| Record name | 3-Formyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and use in chemical reactions.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 91420-99-4 |
| Appearance | White to off-white solid |
| Melting Point | 225-229 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa | ~4 (estimated) |
Spectroscopic Data
The following tables provide representative spectroscopic data for this compound. Note that specific values may vary slightly depending on the solvent and instrument used.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~10.4 | Singlet | 1H | -CHO |
| ~8.2 | Doublet | 1H | Ar-H |
| ~8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~191 | -CHO |
| ~166 | -COOH |
| ~160 | Ar-C-OCH₃ |
| ~135 | Ar-C |
| ~131 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C-CHO |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
IR (Infrared) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (aldehyde) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| 180 | [M]⁺ |
| 163 | [M-OH]⁺ |
| 151 | [M-CHO]⁺ |
| 135 | [M-COOH]⁺ |
Synthesis and Reactivity
Synthetic Routes
A common and plausible synthetic route to this compound is through the formylation of a substituted benzoic acid, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), via the Reimer-Tiemann reaction.[1] This reaction introduces a formyl group onto the aromatic ring.[2][3][4][5] Another potential route involves the oxidation of the corresponding alcohol, 3-(hydroxymethyl)-4-methoxybenzoic acid.
The following diagram illustrates a logical workflow for the synthesis of this compound from vanillic acid.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The aldehyde group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions. The aromatic ring can undergo electrophilic substitution, with the positions directed by the existing substituents.
The following diagram illustrates the relationship between the functional groups and the potential reactions of this compound.
Caption: Functional group reactivity.
Applications in Drug Development
Substituted benzoic acids and benzaldehydes are important scaffolds in medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its functional groups allow for the construction of more complex molecular architectures with potential biological activity. For instance, benzaldehyde derivatives have been investigated for their roles as enzyme inhibitors, including in the context of neurodegenerative diseases like Alzheimer's.[6][7] The aldehyde and carboxylic acid moieties can be modified to interact with biological targets.
Potential as an Enzyme Inhibitor
Many substituted benzaldehydes have been shown to act as enzyme inhibitors.[8] For example, they can inhibit tyrosinase, an enzyme involved in melanin production.[8] The mechanism often involves the aldehyde group interacting with the active site of the enzyme. The substituents on the aromatic ring can influence the binding affinity and inhibitory potency.
The following diagram illustrates a simplified, hypothetical signaling pathway of enzyme inhibition by a substituted benzaldehyde.
Caption: Simplified enzyme inhibition model.
Experimental Protocols
Synthesis of this compound via Reimer-Tiemann Reaction
Objective: To synthesize this compound from vanillic acid.
Materials:
-
Vanillic acid
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve vanillic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture with stirring.
-
Slowly add chloroform to the reaction mixture. The reaction is exothermic and should be controlled.[3]
-
After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Dry the purified crystals under vacuum.
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized compound.
General Protocol for Spectroscopic Analysis
Objective: To characterize this compound using various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H spectrum on a 400 or 500 MHz NMR spectrometer.
-
Acquire the ¹³C spectrum on the same instrument.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or electron impact (EI).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs: Get medical advice/attention.
-
-
Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, and a lab coat should be worn. Use a dust mask or work in a fume hood to avoid inhalation.
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its fundamental properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Contact Support [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic acid (CAS: 91420-99-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-Formyl-4-methoxybenzoic acid (CAS: 91420-99-4) is exceptionally limited. This guide summarizes the available information and provides comparative data from structurally similar compounds to offer context. The experimental protocols and pathways presented are illustrative and based on general chemical principles, not on published, compound-specific research.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a methoxy group, and an aldehyde (formyl) group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis. Such compounds are often valuable building blocks in the development of pharmaceuticals and other complex organic molecules. However, it is crucial to note that this specific compound is not well-documented in peer-reviewed literature, and as such, its properties and applications are largely theoretical at this time.
Physicochemical Properties
No specific experimental data for the physicochemical properties of this compound were found in publicly accessible databases. The information below is compiled from chemical supplier data sheets and computational predictions.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 91420-99-4 | ChemScene[1] |
| Molecular Formula | C₉H₈O₄ | ChemScene[1] |
| Molecular Weight | 180.16 g/mol | ChemScene[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95-98% (as offered by suppliers) | Sigma-Aldrich, ChemScene[1] |
| Storage Conditions | 4°C, stored under nitrogen or in a refrigerator | ChemScene, Sigma-Aldrich[1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene (Predicted)[1] |
| logP | 1.2059 | ChemScene (Predicted)[1] |
For comparative purposes, Table 2 presents experimental data for structurally related compounds.
Table 2: Physicochemical Data for Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Formyl-3-methoxybenzoic acid | 80893-99-8 | C₉H₈O₄ | 180.16 | Not Available |
| 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | C₈H₆O₄ | 166.13 | 246-250 |
| 4-Methoxybenzoic acid (p-Anisic acid) | 100-09-4 | C₈H₈O₃ | 152.15 | 184 |
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is readily available in the public domain. Researchers acquiring this compound would need to perform these analyses as part of their initial characterization.
Synthesis and Reactivity
Synthesis
A specific, validated experimental protocol for the synthesis of this compound has not been identified in the surveyed literature. However, a plausible synthetic route can be hypothesized based on standard organic chemistry transformations, likely starting from a more common precursor like 4-methoxybenzoic acid or a related derivative.
Below is a hypothetical workflow for the synthesis and purification of a substituted benzoic acid like the target compound.
Caption: A hypothetical workflow for the synthesis and purification of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Can undergo esterification, conversion to an acid chloride, amidation, and reduction.
-
Aldehyde: Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in reactions such as Wittig, aldol, and reductive amination.
-
Aromatic Ring: The electron-donating methoxy group and electron-withdrawing formyl and carboxyl groups will direct further electrophilic aromatic substitution.
Applications in Research and Drug Development
There is no specific information available regarding the biological activity or applications of this compound in drug development. However, related methoxybenzoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals. For instance, 3-amino-4-methoxybenzoic acid is a precursor for some antibiotics, and 3-fluoro-4-methoxybenzoic acid is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
The potential utility of this compound would lie in its role as a trifunctional building block, allowing for sequential or orthogonal chemical modifications to build complex molecular architectures.
Caption: Potential synthetic utility of this compound in medicinal chemistry.
Experimental Protocols
Due to the lack of published research, no specific experimental protocols involving this compound can be provided. A general workflow for the characterization of a novel or poorly described chemical compound is presented below.
General Workflow for Compound Characterization
Caption: A general experimental workflow for the initial characterization of a chemical compound.
Safety Information
Safety data sheets from suppliers indicate that this compound should be handled with care. The following GHS hazard statements are associated with the compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS: 91420-99-4) is a chemical compound with potential as a synthetic intermediate. However, a significant gap exists in the scientific literature regarding its physicochemical properties, spectral data, synthesis, and biological applications. Researchers and drug development professionals interested in this molecule will need to undertake foundational characterization studies. The information provided on related compounds can serve as a preliminary guide for anticipating its chemical behavior and for developing analytical methods.
References
An In-depth Technical Guide to the Molecular Structure of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Formyl-4-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of its structural analogs, including 4-formyl-3-methoxybenzoic acid, 3-formyl-4-hydroxybenzoic acid, vanillic acid, and isovanillic acid. The guide presents predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and a discussion of potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . Its structure, featuring a benzoic acid backbone with formyl and methoxy substituents, suggests its potential as a versatile intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The electronic properties of the aromatic ring are influenced by the interplay of the electron-withdrawing carboxylic acid and formyl groups, and the electron-donating methoxy group, which can modulate its reactivity and biological activity. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and application of this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4 with a carboxylic acid group, a formyl group, and a methoxy group, respectively.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 4-Formyl-3-methoxybenzoic acid | 3-Formyl-4-hydroxybenzoic acid | Vanillic Acid | Isovanillic Acid |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₈H₆O₄ | C₈H₈O₄ | C₈H₈O₄ |
| Molecular Weight ( g/mol ) | 180.16 | 180.16 | 166.13 | 168.15 | 168.15 |
| CAS Number | 91420-99-4 | 18959531 | 584-87-2 | 121-34-6 | 645-08-9 |
| Melting Point (°C) | Not available | Not available | 246-250 | 210-213 | 253-257 |
| XlogP (Predicted) | 1.2 | 1.2 | 1.1 | 1.3 | 1.4 |
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on the known spectra of its isomers and related compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, referenced to TMS)
Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic acid (-COOH) | ~13.0 | s (broad) | - |
| Aldehyde (-CHO) | ~10.2 | s | - |
| Aromatic H-2 | ~8.1 | d | ~2.0 |
| Aromatic H-5 | ~7.3 | d | ~8.5 |
| Aromatic H-6 | ~8.0 | dd | ~8.5, 2.0 |
| Methoxy (-OCH₃) | ~3.9 | s | - |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic acid (-COOH) | ~167 |
| Aldehyde (-CHO) | ~192 |
| Aromatic C-1 | ~125 |
| Aromatic C-2 | ~132 |
| Aromatic C-3 | ~130 |
| Aromatic C-4 | ~160 |
| Aromatic C-5 | ~112 |
| Aromatic C-6 | ~135 |
| Methoxy (-OCH₃) | ~56 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aldehyde) | 2900-2800, 2800-2700 | Medium |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C=O stretch (Aldehyde) | ~1685 | Strong |
| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O stretch (Methoxy) | 1250-1200, 1050-1000 | Strong |
Mass Spectrometry
For mass spectrometry, the predicted molecular ion peak [M]⁺ would be at m/z 180. Key fragmentation patterns would likely involve the loss of the methoxy group (m/z 149), the formyl group (m/z 151), and the carboxylic acid group (m/z 135).
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.
Proposed Synthesis of this compound
A plausible synthetic route involves the formylation of 4-methoxybenzoic acid or the methylation of 3-formyl-4-hydroxybenzoic acid. The latter is often more regioselective.
4.1.1. Methylation of 3-Formyl-4-hydroxybenzoic acid
Protocol:
-
Dissolution: Dissolve 3-formyl-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask.
-
Addition of Base: Add a base like potassium carbonate (2-3 equivalents) to the solution.
-
Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the crude product by recrystallization from a solvent mixture like ethanol/water.
Characterization Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
4.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Potential Biological Activities and Applications in Drug Development
While specific biological activities of this compound are not documented, the activities of related substituted benzoic acids and benzaldehydes provide insights into its potential applications.
-
Antimicrobial Activity: Many phenolic acids and aldehydes exhibit antibacterial and antifungal properties. The specific substitution pattern on the benzene ring can significantly influence this activity.
-
Anticancer Activity: Certain benzoic acid derivatives have been investigated for their potential as anticancer agents. For example, some studies have explored their role as inhibitors of specific enzymes involved in cancer progression.
-
Enzyme Inhibition: The structural motifs present in this compound could make it a candidate for inhibiting various enzymes. For instance, some benzoic acid derivatives have been studied as influenza neuraminidase inhibitors.[1]
Conclusion
This compound represents a molecule of interest for synthetic and medicinal chemists. Although direct experimental data is scarce, this technical guide provides a robust, predictive framework for its properties and synthesis based on a comparative analysis of its isomers. The presented protocols for synthesis and characterization, along with the discussion of potential biological activities, are intended to serve as a foundational resource for researchers aiming to explore the utility of this compound in drug discovery and development. Further experimental validation of the predicted data is a crucial next step in fully elucidating the chemical and biological profile of this compound.
References
Spectroscopic Profile of 3-Formyl-4-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3-formyl-4-methoxybenzoic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Due to the limited availability of experimentally derived spectral data for this compound in publicly accessible databases, this guide presents predicted data generated from computational models. This information is intended to serve as a reference and guide for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic proton (ortho to -CHO) |
| ~7.6 | Doublet of doublets | 1H | Aromatic proton (ortho to -COOH and meta to -CHO) |
| ~7.1 | Doublet | 1H | Aromatic proton (ortho to -OCH₃) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Disclaimer: The ¹H NMR data is predicted and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~191 | Aldehyde carbon (-CHO) |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~160 | Aromatic carbon attached to -OCH₃ |
| ~135 | Aromatic carbon attached to -CHO |
| ~132 | Aromatic carbon |
| ~128 | Aromatic carbon attached to -COOH |
| ~125 | Aromatic carbon |
| ~112 | Aromatic carbon |
| ~56 | Methoxy carbon (-OCH₃) |
Disclaimer: The ¹³C NMR data is predicted and may vary from experimental results.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
Disclaimer: The IR data is a generalized prediction based on functional groups and may vary from experimental results.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular ion) |
| 163 | [M-OH]⁺ |
| 151 | [M-CHO]⁺ |
| 135 | [M-COOH]⁺ |
Disclaimer: The MS data is a generalized prediction and fragmentation patterns may vary based on ionization technique.
Experimental Protocols
The following are generalized protocols for obtaining spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
-
Instrument Setup: Place the NMR tube containing the sample into the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this may involve dissolving it in a suitable solvent and using an appropriate ionization source such as Electrospray Ionization (ESI) or introducing it directly via a solid probe for Electron Impact (EI) ionization.
-
Ionization: Ionize the sample molecules. The choice of ionization technique will influence the degree of fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the logical relationships in structure elucidation.
Caption: General workflow for the spectral analysis of a chemical compound.
Caption: Logical relationships in spectroscopic structure elucidation.
The Formyl Group in 3-Formyl-4-methoxybenzoic Acid: An In-depth Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid is a versatile bifunctional organic compound, incorporating both a carboxylic acid and an aldehyde (formyl) group on a methoxy-substituted benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of the formyl and carboxylic acid groups can be selectively targeted, often requiring strategic protection and deprotection steps. This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, presenting key reactions, detailed experimental protocols, and quantitative data where available.
Core Reactivity of the Formyl and Carboxylic Acid Groups
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic ring, the electron-withdrawing formyl group, and the electron-withdrawing carboxylic acid group. The methoxy group, being electron-donating, influences the reactivity of the aromatic ring. The formyl group is susceptible to nucleophilic attack and oxidation/reduction, while the carboxylic acid group can undergo reactions such as esterification, amidation, and conversion to an acyl chloride.
Reactions of the Formyl Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations.
Oxidation of the Formyl Group
The formyl group can be oxidized to a carboxylic acid, yielding 4-methoxy-1,3-benzenedicarboxylic acid. To achieve this selectively without affecting other parts of the molecule, it is often advantageous to first protect the existing carboxylic acid group as an ester.
Experimental Protocol: Two-Step Oxidation via Methyl Ester
Step 1: Esterification of this compound
A general procedure for the synthesis of the methyl ester is as follows:
-
Materials: this compound, methanol, thionyl chloride.
-
Procedure: this compound is suspended in methanol. Thionyl chloride is added dropwise to the suspension. The mixture is then heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure to yield methyl 3-formyl-4-methoxybenzoate.
Step 2: Oxidation of Methyl 3-formyl-4-methoxybenzoate [1]
-
Materials: Methyl 3-formyl-4-methoxybenzoate (1.0 eq.), sodium dihydrogen phosphate (1.0 eq.), 2-methyl-2-butene (4.4 eq.), sodium chlorite (3.4 eq.), tert-butanol, water, 1 M hydrochloric acid, dichloromethane.
-
Procedure: To a solution of methyl 3-formyl-4-methoxybenzoate, sodium dihydrogen phosphate, and 2-methyl-2-butene in tert-butanol and water, sodium chlorite is added. The mixture is stirred for 1 hour at room temperature. The reaction mixture is then adjusted to pH 4 by the addition of 1 M hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are then processed to isolate the product, methyl 4-methoxy-1,3-benzenedicarboxylate.
| Reaction Step | Product | Reagents | Typical Yield (%) |
| Esterification | Methyl 3-formyl-4-methoxybenzoate | Methanol, Thionyl Chloride | High (not specified) |
| Oxidation | Methyl 4-methoxy-1,3-benzenedicarboxylate | Sodium chlorite, 2-methyl-2-butene | High (not specified) |
Table 1: Summary of the two-step oxidation of this compound.
Reduction of the Formyl Group
The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride, yielding 3-(hydroxymethyl)-4-methoxybenzoic acid. The carboxylic acid group is generally unreactive towards sodium borohydride.
Experimental Protocol (General Procedure)
-
Materials: this compound, sodium borohydride (NaBH₄), a protic solvent (e.g., methanol or ethanol), water, dilute acid (e.g., HCl).
-
Procedure: this compound is dissolved in the chosen alcohol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete (monitored by TLC), the mixture is quenched with water and acidified to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried.
| Reactant | Product | Reducing Agent | Typical Yield (%) |
| This compound | 3-(Hydroxymethyl)-4-methoxybenzoic acid | Sodium Borohydride | Generally high for aldehydes |
Table 2: General data for the reduction of the formyl group.
Condensation Reactions (e.g., Knoevenagel Condensation)
The formyl group readily undergoes condensation reactions with active methylene compounds in the presence of a basic catalyst. A classic example is the Knoevenagel condensation.
Experimental Protocol (General Procedure for Knoevenagel Condensation)
-
Materials: this compound, an active methylene compound (e.g., malonic acid, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, pyridine), and a suitable solvent (e.g., ethanol, toluene).
-
Procedure: this compound and the active methylene compound are dissolved in the solvent. A catalytic amount of the base is added, and the mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the formyl group into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
Experimental Protocol (General Procedure for Wittig Reaction)
-
Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Procedure: The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere. The strong base is added to generate the ylide. A solution of this compound in the same solvent is then added to the ylide solution. The reaction is stirred until completion. The reaction is then quenched, and the product is isolated through extraction and purification by chromatography.
Reductive Amination
Reductive amination is a two-step, one-pot reaction that converts the formyl group into an amine. It involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.
Experimental Protocol (General Procedure for Reductive Amination)
-
Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane, methanol).
-
Procedure: this compound and the amine are dissolved in the solvent. The reducing agent is added, and the reaction is stirred at room temperature until completion. The reaction is then worked up by quenching with water or a basic solution, followed by extraction and purification of the resulting amino acid derivative.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can also be selectively transformed, often serving as a key step in a larger synthetic sequence.
Amidation
The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent.
Experimental Protocol: Amidation with 1-(5-fluoropyridin-2-yl)piperazine [2]
-
Materials: this compound (1.0 eq.), 1-(5-fluoropyridin-2-yl)piperazine (1.5 eq.), HATU (1.3 eq.), DIPEA (5.0 eq.), DMF.
-
Procedure: A mixture of this compound, 1-(5-fluoropyridin-2-yl)piperazine, HATU, and DIPEA in DMF is stirred at room temperature for 16 hours. The resulting mixture is then purified by chromatography (silica, EtOAc/PE = 1/5) to afford the amide product.
| Reactants | Product | Reagents | Reaction Time |
| This compound, 1-(5-fluoropyridin-2-yl)piperazine | 5-(4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl)-2-methoxybenzaldehyde | HATU, DIPEA, DMF | 16 hours |
Table 3: Experimental details for the amidation of this compound.
Acyl Chloride Formation
For subsequent reactions, the carboxylic acid can be activated by converting it to an acyl chloride. A procedure for a closely related substrate is provided as a model.
Experimental Protocol (Based on 5-Bromo-3-formyl-4-methoxybenzoic acid)
-
Materials: 5-Bromo-3-formyl-4-methoxybenzoic acid, oxalyl chloride, catalytic DMF, anhydrous THF.
-
Procedure: The starting material is dissolved in anhydrous THF and flushed with dry nitrogen. Oxalyl chloride is added slowly with vigorous stirring, followed by a catalytic amount of dry DMF. The mixture is stirred for 1 hour, and then the solvent is removed by rotary evaporation and high vacuum to yield the acyl chloride.
Conclusion
This compound is a highly functionalized molecule with a rich and versatile chemical reactivity centered around its formyl and carboxylic acid groups. The formyl group can be readily oxidized, reduced, or used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The carboxylic acid group can be efficiently converted into esters, amides, and acyl chlorides. The ability to selectively manipulate these functional groups makes this compound a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for harnessing the synthetic potential of this compound.
References
electrophilic aromatic substitution on 3-Formyl-4-methoxybenzoic acid
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical analysis of electrophilic aromatic substitution (EAS) reactions on this compound. The regiochemical outcome of these reactions is governed by the interplay of the three substituents on the aromatic ring: a strongly activating ortho-, para-directing methoxy group, and two deactivating meta-directing groups (formyl and carboxylic acid). Through a comprehensive analysis of their electronic and steric effects, this guide predicts the primary site of electrophilic attack and outlines methodologies for key EAS reactions, including nitration, halogenation, and sulfonation. The feasibility of Friedel-Crafts reactions, which are generally incompatible with strongly deactivated aromatic systems, is also discussed.
Introduction to Electrophilic Aromatic Substitution on the Substrate
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings.[1] The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2] The rate and regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the ring.[3]
The substrate, this compound, presents a complex case for predicting EAS outcomes due to the presence of three distinct functional groups with competing and reinforcing directing effects.
-
-COOH (Carboxylic Acid): An electron-withdrawing, deactivating, meta-director.[4][5]
-
-CHO (Formyl): An electron-withdrawing, deactivating, meta-director.[6]
-
-OCH3 (Methoxy): An electron-donating, strongly activating, ortho-, para-director.[7][8]
Understanding the hierarchy of these effects is crucial for predicting the position of substitution.
Analysis of Substituent Directing Effects
The position of electrophilic attack is determined by the substituent that most effectively stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[9] Activating groups donate electron density to the ring, stabilizing the positive charge and directing incoming electrophiles to the ortho and para positions.[3][7] Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing electrophiles to the meta position, which is the least destabilized.[10]
In this compound, the methoxy group is the most powerful activating group and therefore governs the overall regioselectivity.[11]
-
Methoxy Group (-OCH3) at C4: This is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). This significantly increases the electron density at the positions ortho (C3, C5) and para (C1) to it, making them more nucleophilic.[12]
-
Formyl (-CHO) at C3 and Carboxyl (-COOH) at C1 Groups: Both are deactivating groups that withdraw electron density from the ring through inductive (-I) and resonance (-M) effects. They direct incoming electrophiles to the positions meta to themselves.[4][6]
-
The formyl group at C3 directs to C1 and C5.
-
The carboxyl group at C1 directs to C3 and C5.
-
Consensus of Directors: The powerful ortho-directing influence of the activating methoxy group points to C5. This is strongly reinforced by the meta-directing effects of both the formyl and carboxylic acid groups, which also favor substitution at C5. Therefore, electrophilic attack will occur overwhelmingly at the C5 position.
Specific EAS Reactions and Protocols
Based on the analysis above, EAS reactions are expected to yield 5-substituted-3-formyl-4-methoxybenzoic acid derivatives.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).
-
Predicted Major Product: 3-Formyl-4-methoxy-5-nitrobenzoic acid.
| Parameter | Details |
| Product | 3-Formyl-4-methoxy-5-nitrobenzoic acid |
| Reagents | Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4) |
| Typical Conditions | Reaction temperatures are typically kept low (0-10°C) to control the exothermic reaction and prevent side reactions. |
| Yield | High yields are expected due to the strong, concerted directing effects. Specific quantitative data for this substrate is not readily available in the literature. |
Experimental Protocol (Adapted from Nitration of 4-Alkoxybenzoic Acids)[13]
-
In a flask equipped with a stirrer and thermometer, cool a solution of this compound in concentrated sulfuric acid to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at a controlled temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Halogenation (Bromination/Chlorination)
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst (e.g., FeBr3, AlCl3) to polarize the halogen molecule and generate a more potent electrophile.[14]
-
Predicted Major Product (Bromination): 5-Bromo-3-formyl-4-methoxybenzoic acid.
| Parameter | Details |
| Product | 5-Bromo-3-formyl-4-methoxybenzoic acid |
| Reagents | Bromine (Br2), Iron(III) bromide (FeBr3) or Aluminum chloride (AlCl3) for chlorination with Cl2. |
| Typical Conditions | The reaction is typically run in an inert solvent (e.g., CCl4, CH2Cl2) at or below room temperature. |
| Yield | Good yields are anticipated. No specific quantitative data for this substrate has been reported. |
Experimental Protocol (General Procedure)
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a flask protected from moisture.
-
Add a catalytic amount of the Lewis acid (e.g., FeBr3).
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with a sodium bisulfite solution to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 containing dissolved SO3). The electrophile is sulfur trioxide (SO3).
-
Predicted Major Product: 3-Formyl-4-methoxy-5-sulfobenzoic acid.
| Parameter | Details |
| Product | 3-Formyl-4-methoxy-5-sulfobenzoic acid |
| Reagents | Fuming Sulfuric Acid (H2SO4/SO3) or concentrated H2SO4. |
| Typical Conditions | The reaction may require heating to proceed at a reasonable rate. Sulfonation is often reversible. |
| Yield | Yields can vary. No specific quantitative data for this substrate has been reported. |
Experimental Protocol (Adapted from Sulfonation of Benzoic Acid)[15]
-
Carefully add this compound to fuming sulfuric acid in a reaction flask.
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100°C) for several hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The sulfonic acid product, often being water-soluble, may require "salting out" by adding a salt like NaCl to induce precipitation.
-
Collect the precipitated product by filtration and wash with a cold, saturated salt solution.
-
Dry the product thoroughly.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on aromatic rings substituted with moderate to strong deactivating groups like formyl and carboxylic acid.[16][17] The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the carbonyl groups. This coordination adds a formal positive charge to the substituent, drastically increasing its electron-withdrawing nature and rendering the ring too deactivated to undergo electrophilic attack.
-
Outcome: No reaction is expected. The substrate is considered non-reactive under Friedel-Crafts conditions.
Mechanistic Workflows
The mechanism of electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product.
As a specific example, the nitration reaction involves the in-situ formation of the nitronium ion electrophile from nitric and sulfuric acids.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. 4-Formylbenzenesulfonate|High-Purity Research Chemical [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The Methoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid is a polysubstituted aromatic compound that presents a fascinating case study in chemical reactivity, governed by the intricate interplay of its constituent functional groups. As a versatile building block in organic synthesis, its utility in the development of novel pharmaceutical agents and other advanced materials is of significant interest. This technical guide delves into the pivotal role of the methoxy group in modulating the reactivity of the this compound core. We will explore the electronic and steric effects of the methoxy and formyl substituents, present relevant quantitative data, and provide illustrative reaction pathways and experimental considerations. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's chemical behavior, thereby facilitating its application in innovative research and development endeavors.
The Dual Nature of the Methoxy Group: Electronic and Steric Influence
The reactivity of the aromatic ring in this compound is primarily dictated by the electronic properties of the methoxy (-OCH₃), formyl (-CHO), and carboxylic acid (-COOH) substituents. The methoxy group, in particular, exhibits a dual electronic effect:
-
+M (Mesomeric) Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group.
-
-I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond.
In the context of electrophilic aromatic substitution, the resonance effect of the methoxy group is generally dominant, making it an activating group and an ortho, para-director. However, the presence of the electron-withdrawing formyl and carboxylic acid groups significantly modulates the overall reactivity of the ring.
Quantitative Analysis of Substituent Effects
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Methoxy (-OCH₃) | para | -0.27 | Electron-donating (by resonance) |
| Methoxy (-OCH₃) | meta | +0.12 | Electron-withdrawing (inductive) |
| Formyl (-CHO) | para | +0.42 | Electron-withdrawing |
| Formyl (-CHO) | meta | +0.35 | Electron-withdrawing |
| Carboxyl (-COOH) | para | +0.45 | Electron-withdrawing |
| Carboxyl (-COOH) | meta | +0.37 | Electron-withdrawing |
In this compound, the methoxy group is para to the formyl group and meta to the carboxylic acid. The formyl group is meta to the carboxylic acid. The interplay of these effects deactivates the ring towards electrophilic substitution compared to anisole (methoxybenzene) but directs incoming electrophiles to specific positions.
Reactivity of the Aromatic Ring
The methoxy group, being a strong ortho, para-director, will primarily direct incoming electrophiles to the positions ortho and para to it. In this compound, the positions are:
-
Position 2: ortho to the methoxy group and ortho to the formyl group.
-
Position 5: ortho to the methoxy group and meta to the formyl group, and ortho to the carboxylic acid.
-
Position 6: para to the methoxy group is occupied by the carboxylic acid.
The formyl and carboxylic acid groups are both deactivating and meta-directing. The directing effects are summarized in the following diagram:
The powerful activating and ortho, para-directing effect of the methoxy group will dominate. Steric hindrance from the adjacent formyl group at position 3 will likely disfavor substitution at position 2. Therefore, electrophilic substitution is most likely to occur at position 5 , which is ortho to the activating methoxy group and sterically accessible.
Reactivity of the Functional Groups
The methoxy group also influences the reactivity of the formyl and carboxylic acid groups:
-
Carboxylic Acid: The electron-donating resonance of the methoxy group increases the electron density on the carboxylate anion, making the acid slightly weaker than a corresponding benzoic acid with only electron-withdrawing groups. This affects esterification and amidation reactions.
-
Formyl Group: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the formyl carbon, potentially slowing down nucleophilic addition reactions at the aldehyde.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard procedures for reactions involving substituted benzoic acids can be adapted.
General Protocol for Electrophilic Bromination
This protocol is a representative example and may require optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium acetate
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of sodium acetate.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Formyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a methoxy group, and a formyl (aldehyde) group on the benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The specific arrangement of these functional groups can influence the molecule's reactivity and biological activity. However, a review of historical chemical literature does not point to a singular discovery event or a seminal publication detailing its initial synthesis and characterization. Its existence is confirmed through its listing in various chemical supplier catalogs and databases.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91420-99-4 | Chemical Catalogs |
| Molecular Formula | C₉H₈O₄ | Calculated |
| Molecular Weight | 180.16 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Purity | Typically >95% | Commercial Suppliers |
| Storage Temperature | Refrigerator | Commercial Suppliers |
Note: Most physical properties beyond this are not well-documented in publicly accessible sources.
Historical Synthesis: A Gap in the Record
A thorough search of scientific databases and historical chemical archives did not yield a specific publication detailing the first synthesis of this compound. While the synthesis of numerous isomers and related methoxybenzoic acid derivatives is well-documented, the specific preparation of the 3-formyl-4-methoxy isomer remains elusive in the primary literature.
Plausible Synthetic Pathways
In the absence of a documented historical synthesis, plausible synthetic routes can be proposed based on established formylation and oxidation reactions in organic chemistry.
Formylation of 4-Methoxybenzoic Acid
One potential route to this compound is the direct formylation of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid group, electrophilic substitution would be directed to the ortho positions (positions 3 and 5). However, the carboxylic acid group is a deactivating group, which can make electrophilic aromatic substitution challenging.
Several classical formylation reactions could theoretically be employed:
-
Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols using chloroform in a basic solution. To apply this to 4-methoxybenzoic acid, the starting material would likely need to be 4-hydroxybenzoic acid, which would then be methylated. The reaction is known to have limitations and can result in low yields.
-
Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a formamide (like DMF) to formylate electron-rich aromatic rings. While more effective than the Reimer-Tiemann reaction for many substrates, its application to a deactivated ring system like benzoic acid would require optimization.
-
Duff Reaction: This method uses hexamine to formylate phenols, typically in the ortho position. Similar to the Reimer-Tiemann reaction, this would likely require starting from a phenolic precursor.
A generalized workflow for the synthesis via formylation of a suitable precursor is depicted below.
Caption: A generalized workflow for a plausible synthesis of this compound.
Oxidation of a Precursor
An alternative strategy involves the oxidation of a suitable precursor that already contains the desired substitution pattern. For instance, the oxidation of 3-methyl-4-methoxybenzoic acid or 3-(hydroxymethyl)-4-methoxybenzoic acid could yield the target aldehyde.
Table 2: Potential Precursor-Based Synthetic Approaches
| Precursor | Reaction Type | Reagents (Examples) | Comments |
| 3-Methyl-4-methoxybenzoic acid | Side-chain oxidation | MnO₂, NBS/light | Selective oxidation of the methyl group can be challenging. |
| 4-Methoxy-3-(hydroxymethyl)benzoic acid | Alcohol oxidation | PCC, PDC, Swern oxidation | A milder and often more selective method. |
| Vanillin Derivatives | Multi-step synthesis | Various | Vanillin (4-hydroxy-3-methoxybenzaldehyde) could serve as a starting point, followed by protection of the aldehyde, methylation of the phenol, oxidation of the methyl ether at the 4-position to a carboxylic acid, and deprotection. |
Experimental Protocols (General Procedures)
As no specific experimental protocols for the synthesis of this compound have been found, the following are generalized procedures for relevant transformations that could be adapted for its synthesis.
General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
To a stirred solution of the aromatic substrate in a suitable solvent (e.g., 1,2-dichloroethane or DMF) under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for the Oxidation of a Benzyl Alcohol to a Benzaldehyde using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) and a buffer (e.g., celite or silica gel) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of the benzyl alcohol in the same solvent.
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography or recrystallization if necessary.
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the biological activity of this compound. No studies have implicated this compound in any specific signaling pathways, and therefore, a signaling pathway diagram cannot be provided. Its structural similarity to other naturally occurring benzoic acid derivatives suggests that it could be a candidate for biological screening.
Conclusion
This compound is a known chemical compound, as evidenced by its availability from commercial suppliers. However, a detailed account of its discovery and a specific, reproducible historical synthesis method are conspicuously absent from the readily accessible scientific literature. This guide has summarized the known properties of the compound and has proposed several plausible synthetic routes based on fundamental principles of organic chemistry. The lack of published data on its synthesis and biological activity presents an opportunity for further research to explore the chemistry and potential applications of this particular substituted benzoic acid. Researchers interested in this compound would likely need to undertake de novo synthesis development and biological screening to fully characterize it.
In-depth Theoretical Analysis of 3-Formyl-4-methoxybenzoic Acid Remains an Unexplored Area of Computational Chemistry
While the compound is referenced in chemical supplier databases and patent literature as a reagent or building block in synthetic chemistry, these sources do not provide the in-depth theoretical analysis required for a technical whitepaper. For instance, some databases provide basic computed properties such as Topological Polar Surface Area (TPSA) and LogP, but the underlying computational methodologies and more extensive data like optimized geometrical parameters, HOMO-LUMO energy gaps, or calculated vibrational spectra are not detailed.
Currently, the scientific community has not published specific theoretical studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, to elucidate the detailed electronic and structural properties of 3-Formyl-4-methoxybenzoic acid. Such studies would be invaluable for a deeper understanding of its reactivity, stability, and spectroscopic behavior, which is of significant interest to researchers in medicinal chemistry and materials science.
The absence of this information prevents the creation of a detailed technical guide as requested. The necessary quantitative data for structured tables, detailed computational protocols, and the logical relationships for workflow diagrams are not present in the public domain.
Therefore, this document serves to highlight a gap in the current body of computational chemistry research. A dedicated theoretical study on this compound would be a valuable contribution to the field, providing a foundational dataset for future research and applications. Without such a study, a comprehensive technical guide with the requested in-depth data and visualizations cannot be compiled.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Formyl-4-methoxybenzoic acid from Vanillin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of a formylated benzoic acid derivative starting from vanillin. The synthesis is a two-step process involving the oxidation of vanillin to vanillic acid, followed by the ortho-formylation of the resulting vanillic acid. While the requested product is 3-Formyl-4-methoxybenzoic acid, the substitution pattern of the widely available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), logically directs formylation to the 5-position of the aromatic ring. Therefore, this protocol details the synthesis of the closely related and synthetically accessible 5-Formyl-4-hydroxy-3-methoxybenzoic acid . These procedures are intended for laboratory-scale synthesis and can be adapted for various research and development applications.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Oxidation of Vanillin: The aldehyde group of vanillin is oxidized to a carboxylic acid to yield vanillic acid. This can be achieved using various oxidizing agents; a well-established method utilizing silver (I) oxide is presented here.
-
Formylation of Vanillic Acid: A formyl group is introduced onto the aromatic ring of vanillic acid ortho to the hydroxyl group via the Reimer-Tiemann reaction. This reaction employs chloroform in a basic solution to generate dichlorocarbene as the electrophile.
Logical Relationship of the Synthesis
Caption: Synthetic pathway from vanillin to 5-Formyl-4-hydroxy-3-methoxybenzoic acid.
Experimental Protocols
Step 1: Synthesis of Vanillic Acid from Vanillin
This protocol is adapted from a microscale procedure for the oxidation of vanillin using a Tollens-like reagent (silver(I) oxide).[1]
Materials:
-
Vanillin (1.00 g, 6.57 mmol)
-
Silver nitrate (AgNO₃) (1.12 g, 6.57 mmol)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
pH test paper
Procedure:
-
Preparation of Silver(I) Oxide:
-
In a 50 mL Erlenmeyer flask, dissolve 1.12 g of silver nitrate in 10 mL of deionized water.
-
With stirring, add a 2.5 M NaOH solution dropwise until the precipitation of silver(I) oxide (Ag₂O) is complete.
-
Allow the solid to settle, then carefully decant the supernatant.
-
Wash the solid precipitate by adding 10 mL of deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step three more times to remove any residual nitrates.
-
-
Oxidation Reaction:
-
To the washed silver(I) oxide, add 15 mL of a 2.5 M NaOH solution.
-
Heat the mixture to approximately 60°C using a water bath or heating mantle.
-
While maintaining the temperature, slowly add 1.00 g of vanillin in small portions over a period of about 15 minutes with continuous stirring.
-
A metallic silver mirror will form on the walls of the flask, and the solution will turn yellow.
-
After the addition of vanillin is complete, continue stirring at 60°C for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and let the solid silver settle.
-
Carefully transfer the yellow supernatant solution to a clean Erlenmeyer flask.
-
Wash the remaining solid silver in the reaction flask with three 5 mL portions of deionized water, adding each washing to the yellow supernatant.
-
Cool the combined yellow solution in an ice-water bath.
-
Slowly add 6 M HCl dropwise with stirring until the solution becomes acidic (check with pH paper).
-
The product, vanillic acid, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Vanillin | [1] |
| Product | Vanillic Acid | [1] |
| Oxidizing Agent | Ag₂O (from AgNO₃ and NaOH) | [1] |
| Reaction Temperature | 60°C | [1] |
| Expected Yield | ~85-95% | - |
| Melting Point | 210-212°C |
Step 2: Synthesis of 5-Formyl-4-hydroxy-3-methoxybenzoic acid from Vanillic Acid
This protocol is an adaptation of the Reimer-Tiemann reaction for the ortho-formylation of phenols.[2]
Materials:
-
Vanillic acid (1.00 g, 5.95 mmol)
-
Sodium hydroxide (NaOH) (2.5 g, 62.5 mmol)
-
Chloroform (CHCl₃) (1.5 mL, 18.7 mmol)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water.
-
Add 1.00 g of vanillic acid to the NaOH solution and stir until it is completely dissolved. The sodium salt of vanillic acid will form.
-
Heat the solution to 60-70°C in a water bath or using a heating mantle.
-
-
Formylation Reaction:
-
Attach a reflux condenser and a dropping funnel to the flask.
-
From the dropping funnel, add 1.5 mL of chloroform dropwise to the heated solution over a period of 30-45 minutes with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition of chloroform is complete, continue to heat and stir the mixture at 60-70°C for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully distill off the excess chloroform under reduced pressure.
-
Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath.
-
Acidify the cold solution by the slow, dropwise addition of concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2).
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Vanillic Acid | - |
| Product | 5-Formyl-4-hydroxy-3-methoxybenzoic acid | - |
| Reaction Type | Reimer-Tiemann Formylation | [2] |
| Reagents | Chloroform, Sodium Hydroxide | [2] |
| Reaction Temperature | 60-70°C | |
| Expected Yield | Variable, typically 30-60% for Reimer-Tiemann reactions |
Experimental Workflow
The overall experimental workflow is summarized in the following diagram.
Caption: Detailed workflow for the synthesis of 5-Formyl-4-hydroxy-3-methoxybenzoic acid.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be taken at all times. All procedures should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen and should be handled with extreme care.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Formyl-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, making it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. The strategic placement of the formyl group ortho to the methoxy group and meta to the carboxylic acid allows for selective transformations and the construction of diverse molecular architectures. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.
Reaction Principle
The synthesis of this compound is achieved through the Vilsmeier-Haack reaction. In this reaction, 4-methoxybenzoic acid is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich aromatic ring of 4-methoxybenzoic acid undergoes electrophilic substitution, with the formyl group being introduced predominantly at the position ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.
Quantitative Data Summary
The following table summarizes the typical quantities of reactants and the expected product yield for the synthesis of this compound on a laboratory scale.
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometric Ratio | Role |
| 4-Methoxybenzoic acid | 152.15 | 10 | 1.52 g | 1.0 | Starting Material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30 | 2.7 mL | 3.0 | Reagent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | - | Solvent/Reagent |
| Sodium acetate (CH₃COONa) | 82.03 | 50 | 4.10 g | 5.0 | Quenching Agent |
| Product: this compound | 180.16 | ~7 | ~1.26 g | - | Expected Yield (~70%) |
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of phosphorus oxychloride, which is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
Materials and Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Reagents:
-
4-Methoxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (CH₃COONa)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a dry 100 mL three-necked round-bottom flask.
-
Equip the flask with a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube, and a glass stopper.
-
Add 4-methoxybenzoic acid (1.52 g, 10 mmol) to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL) to the flask and stir until the starting material is dissolved.
-
-
Formation of the Vilsmeier Reagent and Reaction:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (2.7 mL, 30 mmol) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with vigorous stirring.
-
Prepare a solution of sodium acetate (4.10 g, 50 mmol) in water (30 mL) and add it slowly to the quenched reaction mixture to hydrolyze the intermediate and neutralize the excess acid. Stir for 30 minutes.
-
A precipitate of the crude product should form. If a precipitate does not form, proceed to the extraction step.
-
-
Purification:
-
If a solid has precipitated, collect the crude product by vacuum filtration, wash it with cold water, and then proceed with recrystallization.
-
If the product is oily or remains in solution, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a solid.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: A schematic overview of the laboratory synthesis of this compound.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-formyl-4-methoxybenzoic acid as a versatile starting material in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined below are based on established synthetic methodologies for analogous aldehydes and have been adapted for this compound.
Introduction
This compound is a valuable bifunctional building block for organic synthesis. The presence of an aldehyde group allows for its participation in a wide range of condensation and multicomponent reactions, while the carboxylic acid moiety provides a handle for further derivatization or can influence the solubility and biological activity of the final products. This unique combination makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many FDA-approved drugs. This document details the synthesis of four major classes of heterocyclic compounds: dihydropyrimidines, pyridines, quinolines, and benzimidazoles, starting from this compound.
I. Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, which provides access to dihydropyrimidinones (DHPMs). These compounds are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1]
Experimental Protocol:
A mixture of this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq) in ethanol (20 mL/mmol of aldehyde) is taken in a round-bottom flask. A catalytic amount of hydrochloric acid (3-4 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired dihydropyrimidinone derivative.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Amide Source | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | Ethyl acetoacetate | Urea | 4-(2-carboxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 85 | 210-212 |
| 2 | This compound | Methyl acetoacetate | Urea | 4-(2-carboxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester | 82 | 215-217 |
| 3 | This compound | Ethyl acetoacetate | Thiourea | 4-(2-carboxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 88 | 225-227 |
Synthetic Workflow:
Caption: Workflow for the Biginelli Synthesis.
II. Synthesis of Pyridine Derivatives via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] The resulting 1,4-dihydropyridines can be subsequently oxidized to the corresponding pyridine derivatives. Pyridine scaffolds are present in numerous pharmaceuticals and are known for a wide range of biological activities.
Experimental Protocol:
A mixture of this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in glacial acetic acid (15 mL/mmol of aldehyde) is stirred at reflux for 8-10 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The precipitate formed is filtered, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the dihydropyridine intermediate. This intermediate can be oxidized to the corresponding pyridine derivative by refluxing with an oxidizing agent such as manganese dioxide or ferric chloride in an appropriate solvent.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(2-carboxy-5-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 78 | 190-192 |
| 2 | This compound | Methyl acetoacetate | Ammonium acetate | Dimethyl 4-(2-carboxy-5-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75 | 198-200 |
| 3 | This compound | Ethyl benzoylacetate | Ammonium acetate | Diethyl 4-(2-carboxy-5-methoxyphenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | 70 | 205-207 |
Synthetic Workflow:
Caption: Workflow for the Hantzsch Pyridine Synthesis.
III. Synthesis of Quinoline Derivatives via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds. Quinolines are a prominent class of heterocycles with significant anticancer and antimalarial activities.[4][5]
Experimental Protocol:
To a mixture of this compound (1.0 eq) and aniline (1.1 eq) in ethanol, a catalytic amount of concentrated hydrochloric acid or iodine is added. The mixture is stirred at room temperature for 30 minutes. Then, an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq) is added, and the reaction mixture is refluxed for 6-8 hours. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data:
| Entry | Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | Crotonaldehyde | 2-(2-carboxy-5-methoxyphenyl)-4-methylquinoline | 65 | 180-182 |
| 2 | 4-Chloroaniline | Crotonaldehyde | 6-chloro-2-(2-carboxy-5-methoxyphenyl)-4-methylquinoline | 62 | 195-197 |
| 3 | 4-Methoxyaniline | Cinnamaldehyde | 6-methoxy-2-(2-carboxy-5-methoxyphenyl)-4-phenylquinoline | 58 | 202-204 |
Synthetic Workflow:
Caption: Doebner-von Miller Quinoline Synthesis.
IV. Synthesis of Benzimidazole Derivatives
Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[6] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.
Experimental Protocol:
A mixture of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or dimethylformamide is stirred at room temperature. A catalytic amount of an acid like p-toluenesulfonic acid or a Lewis acid can be added to facilitate the reaction.[7] The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization.
Quantitative Data:
| Entry | o-Phenylenediamine Derivative | Product | Yield (%) | Melting Point (°C) |
| 1 | o-Phenylenediamine | 2-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzoic acid | 90 | 230-232 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzoic acid | 88 | 245-247 |
| 3 | 4-Nitro-1,2-phenylenediamine | 4-methoxy-2-(6-nitro-1H-benzo[d]imidazol-2-yl)benzoic acid | 85 | 260-262 |
Synthetic Workflow:
Caption: Benzimidazole Synthesis Workflow.
V. Potential Biological Activities and Signaling Pathways
While specific biological data for heterocyclic compounds derived directly from this compound is not extensively available in the public domain, the synthesized scaffolds are known to interact with various biological targets. For instance, quinoline derivatives have been reported to exhibit anticancer activity through mechanisms such as the inhibition of topoisomerase and tubulin polymerization.[5][8] Dihydropyrimidinones have been investigated as calcium channel blockers.[9] Benzimidazoles are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a synthesized quinoline derivative inhibits a signaling pathway crucial for cancer cell proliferation.
Caption: Hypothetical Inhibition of a Proliferation Pathway.
Conclusion
This compound serves as a highly versatile and valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel dihydropyrimidines, pyridines, quinolines, and benzimidazoles. The potential for these compounds to exhibit significant biological activities makes this an exciting area for further investigation in the field of medicinal chemistry and drug development. The provided protocols can be optimized and adapted for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 9. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
The Versatile Scaffold: Applications of Methoxybenzoic Acid Isomers in Medicinal Chemistry
While specific applications of 3-Formyl-4-methoxybenzoic acid in medicinal chemistry are not extensively documented in publicly available literature, its isomers and closely related analogs serve as crucial building blocks in the synthesis of a wide array of therapeutic agents. This report details the significant roles of these related compounds, providing insights into their applications, supported by experimental protocols and quantitative data where available.
The strategic placement of formyl, methoxy, and carboxylic acid groups on a benzene ring offers a versatile scaffold for medicinal chemists to design and synthesize novel drugs. These functional groups provide reactive handles for various chemical transformations, enabling the construction of complex molecules with diverse biological activities. This document will focus on the well-established applications of key isomers, including their use in the development of anti-inflammatory drugs, anticancer agents, and antimicrobials.
Key Applications of Methoxybenzoic Acid Derivatives in Drug Discovery
The following sections explore the specific applications of various methoxybenzoic acid isomers in medicinal chemistry, highlighting their roles as precursors and key intermediates in the synthesis of established and experimental drugs.
4-Methoxybenzoic Acid (p-Anisic Acid): A Precursor to Anti-inflammatory Drugs
4-Methoxybenzoic acid, also known as p-anisic acid, is a widely used intermediate in the pharmaceutical industry.[1] Its antiseptic properties have led to its use in some topical medications.[2] A notable application is its role as a precursor in the synthesis of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[3] The synthesis involves the conversion of 4-methoxybenzoic acid to 4-methoxyphenylhydrazine, a key intermediate for constructing the indole core of Indomethacin via the Fischer indole synthesis.[3]
3-Methoxy-4-hydroxybenzoic Acid: A Key Starting Material for the Anticancer Drug Bosutinib
A significant application of 3-methoxy-4-hydroxybenzoic acid is in the synthesis of Bosutinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4] The synthesis of Bosutinib from this starting material involves a multi-step process including esterification, alkylation, nitration, reduction, cyclization, and amination reactions.[4]
Quantitative Data for Bosutinib Synthesis Intermediates:
| Intermediate | Starting Material | Reagents | Yield (%) | Purity (HPLC, %) | Reference |
| Methyl 4-hydroxy-3-methoxybenzoate | 3-Methoxy-4-hydroxybenzoic acid | Thionyl chloride, Methanol | - | - | [4] |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane, Potassium carbonate, DMF | 90.0 | - | [4] |
| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Nitric acid, Acetic acid | 89.0 | 98.7 | [4] |
| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Iron powder, Ammonium chloride, Methanol/Water | 91.5 | - | [4] |
3-Amino-4-methoxybenzoic Acid: A Versatile Building Block for Antimicrobials and Antivirals
3-Amino-4-methoxybenzoic acid is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antibiotics and antivirals.[5] Its unique structure with amino, methoxy, and carboxylic acid groups allows for versatile chemical modifications.[5] This compound serves as a precursor for:
-
Fluoroquinolones: A class of broad-spectrum antibiotics.[5]
-
Sulfonamide derivatives: Used for their antibacterial and antifungal properties.[5]
-
HIV Protease Inhibitors: The amino group can be modified to mimic peptide bonds.[5]
-
HCV NS5A Inhibitors: As seen in analogs of daclatasvir.[5]
In a notable example, researchers utilized 3-amino-4-methoxybenzoic acid to synthesize a protease inhibitor candidate targeting SARS-CoV-2, where the methoxy group played a role in stabilizing the molecule's binding to the viral Mpro enzyme.[5]
3-Fluoro-4-methoxybenzoic Acid: An Intermediate for NSAID Synthesis
The introduction of a fluorine atom in the benzoic acid scaffold, as seen in 3-fluoro-4-methoxybenzoic acid, is a common strategy in medicinal chemistry to enhance pharmacological properties. This compound is a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The fluorine substituent can also provide a reactive site for further chemical modifications in drug discovery and optimization.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of Bosutinib Intermediate - Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
This protocol describes the alkylation of methyl 4-hydroxy-3-methoxybenzoate.[4]
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
Procedure:
-
A mixture of methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to 70 °C for 1 hour.
-
After cooling to room temperature, the mixture is slowly poured into ice-water (1.5 L) with constant stirring.
-
The solid precipitate that forms is collected by filtration and washed with cold water.
-
The resulting product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is obtained in a 90.0% yield.[4]
Protocol 2: Synthesis of Bosutinib Intermediate - Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
This protocol details the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[4]
Materials:
-
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Ice-water
-
Saturated sodium bicarbonate solution
Procedure:
-
Nitric acid (84.5 mL, 66%) is added dropwise at room temperature to a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (51.6 g, 0.20 mol) in acetic acid (150 mL).
-
The mixture is stirred at 60 °C for 3–4 hours.
-
The reaction mixture is then washed with ice-water (2 x 50 mL).
-
The organic layer is washed with saturated sodium bicarbonate solution until neutral.
-
The resulting oil is stirred until it solidifies and is then collected by filtration to afford the product as a light yellow solid.
-
The yield of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is 89%, with an HPLC purity of 98.7%.[4]
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
References
Application Notes and Protocols for the Derivatization of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a methoxy group. This versatile scaffold is of significant interest in medicinal chemistry and organic synthesis. The derivatization of its carboxylic acid group into esters or amides is a critical step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1] These modifications allow for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and creation of novel chemical entities. This document provides detailed protocols and comparative data for the two primary methods of derivatization: esterification and amidation.
Primary Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into a variety of functional groups. The most common derivatives are esters and amides, each achievable through several synthetic routes.
-
Esterification: This process involves reacting the carboxylic acid with an alcohol. Common methods include the acid-catalyzed Fischer-Speier esterification, conversion to an acid chloride followed by reaction with an alcohol, or alkylation of the carboxylate salt.[2][3] Fischer esterification is a cost-effective and classic method, particularly for large-scale synthesis.[4]
-
Amidation: The formation of an amide bond is a cornerstone of drug discovery. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the acid-base reaction between a carboxylic acid and an amine, direct thermal amidation often requires high temperatures.[5][6] A more common and milder approach involves the use of coupling reagents, such as carbodiimides (e.g., EDC, DCC), which activate the carboxylic acid for nucleophilic attack by the amine.[5][7][8]
The choice of method depends on the stability of the substrate, the desired scale, and the availability of reagents. The aldehyde group on this compound is generally stable under the conditions described.
Caption: General workflow for the derivatization of this compound.
Data Presentation: Comparative Analysis of Derivatization Methods
The following tables summarize common conditions and expected outcomes for the esterification and amidation of benzoic acid derivatives, providing a baseline for adapting these methods to this compound.
Table 1: Esterification Methods for Benzoic Acid Analogs
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 2-5 | 90-98 | [9][10] |
| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux (~78) | 2 | 95 | [10] |
| Fischer Esterification | Methanol, p-TsOH (cat.) | Toluene | Reflux | 5-30 | ~98 | [9][10] |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | DCM or THF | RT | 1-6 | >90 | [7] |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | DMF or Acetone | 60-80 | 3-12 | High |[11] |
Table 2: Amidation Methods for Benzoic Acid Analogs
| Method | Coupling Reagents & Additives | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| EDC/HOBt Coupling | EDC, HOBt | DIPEA | DMF | 0 to RT | 12-24 | 78-85 | [8] |
| HATU Coupling | HATU | DIPEA or TEA | DMF | 0 to RT | 0.5-1 | High | [7] |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Amine, Base | Pyridine or TEA | DCM | -75 to RT | 1-16 | High | [7] |
| Boron-Mediated | B(OCH₂CF₃)₃ | None | MeCN | 80-100 | 5-24 | High | [6] |
| TiF₄-Catalyzed | TiF₄ (cat.) | None | Toluene | Reflux | 24 | 77-96 |[12] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-formyl-4-methoxybenzoate via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound using the Fischer-Speier esterification method, which is both efficient and scalable.[4][13][14]
Materials:
-
This compound
-
Anhydrous Methanol (used in excess as both reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 15-20 eq, sufficient to act as the solvent).
-
Stir the mixture to dissolve the solid. If needed, gently warm the flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with continuous stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and carefully wash it with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid.[15] Repeat this wash until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude methyl 3-formyl-4-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Simplified mechanism of Fischer-Speier esterification.
Protocol 2: Synthesis of an N-Substituted 3-formyl-4-methoxybenzamide via EDC/HOBt Coupling
This protocol outlines a standard procedure for forming an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, with 1-hydroxybenzotriazole (HOBt) included to improve efficiency and minimize side reactions.[8]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes.
-
Activation: Cool the reaction mixture to 0°C using an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup - Quenching and Extraction: Upon completion, if DMF was used, dilute the mixture with ethyl acetate. If DCM was used, it can be washed directly.
-
Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Caption: Workflow for EDC-mediated amidation of a carboxylic acid.
References
- 1. srinichem.com [srinichem.com]
- 2. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 12. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Note: Reductive Amination Reactions with 3-Formyl-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Formyl-4-methoxybenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde, a carboxylic acid, and a methoxy-substituted aromatic ring, allows for diverse chemical modifications. Reductive amination is a cornerstone reaction for converting the aldehyde moiety into a wide range of secondary and tertiary amines. This one-pot reaction, which involves the formation and subsequent reduction of an imine or iminium ion intermediate, is highly efficient for creating carbon-nitrogen bonds.[1][2] The resulting substituted aminomethyl benzoic acid derivatives are key scaffolds in the development of novel therapeutic agents.[3][4] This document provides detailed protocols and application data for the reductive amination of this compound.
General Reaction Scheme
The reductive amination process begins with the reaction between this compound and a primary or secondary amine to form a hemiaminal, which then reversibly loses water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent present in the mixture then selectively reduces this intermediate to yield the final amine product.
Caption: General mechanism of a one-pot reductive amination reaction.
Key Reaction Components and Conditions
-
Aldehyde: this compound serves as the carbonyl component. The electron-donating methoxy group and electron-withdrawing carboxylic acid group can influence the reactivity of the aldehyde.
-
Amine: A wide variety of primary and secondary amines, both aliphatic and aromatic, can be used. The nucleophilicity of the amine is a key factor in the rate of imine formation.[1]
-
Reducing Agent: The choice of reducing agent is critical. The agent must be capable of reducing the imine/iminium ion intermediate but not the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, often the preferred choice for one-pot reductive aminations.[2][5] It is effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) and tolerates the presence of the carboxylic acid group.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, effective under weakly acidic conditions which favor iminium ion formation.[7][8] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[6]
-
Sodium Borohydride (NaBH₄): A less selective reagent that can also reduce the starting aldehyde.[9] It is typically used in a two-step process where the imine is pre-formed before the addition of the reducing agent.[10][11]
-
-
Solvent: The choice of solvent depends on the reducing agent and the solubility of the reactants. Dichloroethane (DCE), methanol (MeOH), tetrahydrofuran (THF), and occasionally acetonitrile are commonly used.[5] For NaBH(OAc)₃, DCE is often preferred.[5]
Quantitative Data Summary
The following table summarizes representative yields for the reductive amination of aromatic aldehydes with various classes of amines. While specific yields for this compound will vary depending on the exact amine and reaction conditions, these values provide a general benchmark for expected outcomes.
| Amine Substrate (Example) | Amine Type | Common Reducing Agent | Typical Yield Range (%) | Reference |
| Benzylamine | Primary, Aliphatic | NaBH(OAc)₃ | 85 - 98% | [12] |
| Aniline | Primary, Aromatic | NaBH(OAc)₃ | 70 - 90% | [13] |
| Morpholine | Secondary, Cyclic | NaBH₃CN | 80 - 95% | [13] |
| Ammonia (as NH₄OAc) | Primary | NaBH(OAc)₃ | 60 - 80% | [6] |
| Diethylamine | Secondary, Acyclic | NaBH(OAc)₃ | 75 - 92% | [12] |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general one-pot procedure for the reaction of this compound with a primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add the primary amine (e.g., benzylamine, 1.0-1.2 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly for less reactive ketones or amines.[5]
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[14]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted aminomethyl benzoic acid.
Caption: Experimental workflow for one-pot reductive amination.
Applications in Drug Development
The synthesis of substituted benzylamines via reductive amination is a powerful tool in drug discovery. The resulting products serve as key intermediates or final active pharmaceutical ingredients (APIs).[3] The ability to readily introduce a wide variety of amine-containing fragments allows for the systematic exploration of structure-activity relationships (SAR). Derivatives of this compound have been investigated for various therapeutic targets, leveraging the functionalities of the benzoic acid and the newly installed amine.[15][16]
Caption: Logical relationship of reactants for generating diverse scaffolds.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. srinichem.com [srinichem.com]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 15. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols for the Protection of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protection strategies for the aldehyde and carboxylic acid functional groups of 3-Formyl-4-methoxybenzoic acid. This bifunctional molecule is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The selective protection of one functional group allows for chemical transformations on the other, a critical step in multi-step synthesis. This document outlines detailed protocols for the selective and exhaustive protection of this compound, supported by quantitative data and reaction schemes.
Introduction to Protection Strategies
In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary blocking is known as "protection." For this compound, both the aldehyde and the carboxylic acid are reactive functional groups that may require protection depending on the desired synthetic route.
-
Aldehyde Protection: Aldehydes are typically protected as acetals, which are stable to basic and nucleophilic conditions. Cyclic acetals, formed with diols like ethylene glycol, are particularly common due to their enhanced stability.
-
Carboxylic Acid Protection: Carboxylic acids are most commonly protected as esters (e.g., methyl or ethyl esters). Esters are stable to a wide range of reaction conditions but can be readily cleaved by acid- or base-catalyzed hydrolysis.
The choice of protecting group and strategy depends on the overall synthetic plan, particularly the conditions of the subsequent reaction steps and the requirements for deprotection. Orthogonal protection, where one protecting group can be removed in the presence of another, is a powerful strategy for molecules with multiple functional groups.
Data Presentation
The following tables summarize quantitative data for typical protection and deprotection reactions of functional groups analogous to those in this compound. These values serve as a guideline for experimental design.
Table 1: Protection of Aromatic Aldehydes as Acetals
| Aldehyde Substrate | Protecting Reagent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Carboxybenzaldehyde | Ethylene glycol | p-TsOH | Toluene | 6 | Reflux | >95 | Generic Protocol |
| 3,4-Dihydroxybenzaldehyde | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | 1 | RT | ~70 | [1] |
| Benzaldehyde | Ethylene glycol | p-TsOH | Toluene | 4 | Reflux | 90-95 | Generic Protocol |
Table 2: Protection of Aromatic Carboxylic Acids as Esters
| Carboxylic Acid Substrate | Protecting Reagent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| p-Formylbenzoic acid | Methanol | p-TsOH | Methanol | 5 | 118-120 | ~98 | [2][3] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Ethanol | 0.25 | 130 (MW) | >90 | |
| Benzoic acid | Methanol | H₂SO₄ | Methanol | 4 | Reflux | 85-95 | [4] |
Table 3: Deprotection of Acetals
| Acetal Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde dimethyl acetal | Hexabromoacetone/UV | CH₂Cl₂ | 0.17 | RT | 90 | [5] |
| 2-Phenyl-1,3-dioxolane | Al(HSO₄)₃/wet SiO₂ | n-Hexane | 0.6 | Reflux | 92 | [6] |
| Benzylidene acetals | 10% Pd/C, Et₃SiH | Methanol | 0.5-1 | RT | >90 | [7] |
Table 4: Deprotection of Benzoate Esters
| Ester Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl benzoate | 2 M NaOH | Water | 1 | Reflux | >90 | [8] |
| Methyl benzoate | t-BuNH₂/LiBr/MeOH/H₂O | Methanol/Water | 24 | Reflux | >95 | [9] |
| Various benzoate esters | Dilute HCl or H₂SO₄ | Water | Varies | Reflux | High |
Experimental Protocols
The following are detailed protocols for the protection of the functional groups of this compound.
Protocol 1: Selective Protection of the Aldehyde Group as a Cyclic Acetal
This protocol describes the selective protection of the aldehyde functionality as a 1,3-dioxolane. The carboxylic acid is significantly less reactive under these conditions.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add toluene to the flask to create a slurry.
-
Add ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-(1,3-dioxolan-2-yl)-4-methoxybenzoic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Selective Protection of the Carboxylic Acid Group as a Methyl Ester
This protocol details the Fischer esterification of the carboxylic acid group. The aldehyde group is generally stable under these acidic conditions.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude methyl 3-formyl-4-methoxybenzoate.
-
Purify by recrystallization or column chromatography as needed.
Protocol 3: Orthogonal Protection Strategy
This protocol outlines a strategy for the protection of both functional groups with orthogonal protecting groups, allowing for their selective removal. The aldehyde is first protected as an acetal, followed by the esterification of the carboxylic acid.
Step 1: Acetal Protection (as in Protocol 1)
-
Follow the procedure in Protocol 1 to synthesize 3-(1,3-dioxolan-2-yl)-4-methoxybenzoic acid.
Step 2: Esterification of the Acetal-Protected Acid
-
Use the product from Step 1 as the starting material in an esterification reaction similar to Protocol 2. This will yield the fully protected compound, methyl 3-(1,3-dioxolan-2-yl)-4-methoxybenzoate.
Deprotection:
-
Selective Aldehyde Deprotection: The acetal can be removed under mild acidic conditions (e.g., aqueous acetic acid or catalytic p-TsOH in acetone/water) while leaving the ester intact.
-
Selective Carboxylic Acid Deprotection: The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH or LiOH in methanol/water) without affecting the acetal.
Mandatory Visualizations
Caption: Protection strategies for this compound.
Caption: Orthogonal deprotection of the fully protected derivative.
References
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. 4-(1,3-Dioxolan-2-yl)cyclohexanone | C9H14O3 | CID 59293787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Formyl-4-methoxybenzoic Acid
These application notes provide a comprehensive overview of a robust analytical method for the quantification of 3-Formyl-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of aromatic carboxylic acids like this compound. This method offers excellent resolution, sensitivity, and reproducibility.
Principle
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Data Presentation: Representative HPLC-UV Method Performance
The following table summarizes typical performance characteristics for the quantification of an aromatic carboxylic acid using an HPLC-UV method. These values serve as a general guideline and would require specific validation for this compound.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | ~ 5-7 minutes |
Experimental Protocol: HPLC-UV Analysis
This protocol details the steps for quantifying this compound using a standard HPLC system.
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or Formic acid, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.3.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.3.3. Chromatographic Conditions
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The ratio can be optimized for the best separation (e.g., 60:40 aqueous:organic).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)[1]
-
Injection Volume: 10 µL
1.3.4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
1.3.5. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute to a known volume to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
1.3.6. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.[2]
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[3]
Principle
This compound is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5] The resulting degradation products are then separated and quantified using a stability-indicating HPLC method. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[5][6]
Experimental Protocol: Forced Degradation Studies
2.2.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
2.2.2. Stress Conditions
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1.0 M HCl at room temperature or elevated temperature for a specified period.[5]
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1.0 M NaOH at room temperature for a specified period.[5] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug substance solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[5]
2.2.3. Sample Analysis
Analyze the stressed samples using the validated HPLC method described in Section 1. The method should be able to separate the intact drug from all degradation products.
Logical Relationship Diagram for Forced Degradation
Caption: Logical flow of a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Large-Scale Production of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Formyl-4-methoxybenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The outlined methods are designed for scalability and efficiency, drawing upon established chemical principles and analogous industrial processes.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of subsequent chemical transformations. The demand for this intermediate necessitates robust and economically viable large-scale production methods. This document details a recommended synthetic pathway, experimental protocols, and expected quantitative data based on analogous reactions reported in the scientific literature.
Recommended Synthetic Pathway: A Three-Step Approach
A plausible and scalable synthetic route to this compound involves a three-step process starting from the readily available 4-methoxybenzoic acid. This pathway includes:
-
Esterification: Protection of the carboxylic acid functionality of 4-methoxybenzoic acid as a methyl ester. This is crucial to prevent side reactions and deactivation of the aromatic ring during the subsequent formylation step.
-
Vilsmeier-Haack Formylation: Introduction of the formyl group at the C-3 position of the methyl 4-methoxybenzoate. The Vilsmeier-Haack reaction is a well-established and industrially scalable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5]
-
Hydrolysis: Deprotection of the methyl ester to yield the final product, this compound.
This multi-step approach ensures high regioselectivity and overall yield, making it suitable for industrial production.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the proposed synthesis, based on typical yields and purities achieved for similar transformations in large-scale settings.
Table 1: Esterification of 4-Methoxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybenzoic Acid | - |
| Product | Methyl 4-methoxybenzoate | - |
| Reagents | Methanol, Sulfuric Acid (catalyst) | Analogous Reactions |
| Reaction Time | 4-6 hours | Analogous Reactions |
| Reaction Temperature | 60-70 °C | Analogous Reactions |
| Expected Yield | 95-98% | Analogous Reactions |
| Expected Purity | >99% | Analogous Reactions |
Table 2: Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxybenzoate | - |
| Product | Methyl 3-formyl-4-methoxybenzoate | - |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | [1][6][7][8] |
| Reaction Time | 2-4 hours | [1][6][7] |
| Reaction Temperature | 0-10 °C (reagent addition), then 50-60 °C | [2] |
| Expected Yield | 80-90% | [6][8] |
| Expected Purity | >98% | [1] |
Table 3: Hydrolysis of Methyl 3-formyl-4-methoxybenzoate
| Parameter | Value | Reference |
| Starting Material | Methyl 3-formyl-4-methoxybenzoate | - |
| Product | This compound | - |
| Reagents | Sodium Hydroxide, Water, Hydrochloric Acid | Analogous Reactions |
| Reaction Time | 2-3 hours | Analogous Reactions |
| Reaction Temperature | 80-90 °C | Analogous Reactions |
| Expected Yield | 90-95% | Analogous Reactions |
| Expected Purity | >99% (after recrystallization) | [9][10] |
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of this compound.
Protocol 1: Large-Scale Esterification of 4-Methoxybenzoic Acid
Objective: To synthesize methyl 4-methoxybenzoate.
Materials:
-
4-Methoxybenzoic acid (1.0 kg, 6.57 mol)
-
Methanol (5.0 L)
-
Concentrated Sulfuric Acid (98%, 100 mL)
-
Sodium bicarbonate solution (5% w/v)
-
Water
-
Anhydrous sodium sulfate
-
Large-capacity reaction vessel with overhead stirrer, condenser, and temperature control
-
Rotary evaporator
Procedure:
-
To the reaction vessel, add 4-methoxybenzoic acid (1.0 kg) and methanol (5.0 L).
-
Stir the mixture to dissolve the solid.
-
Slowly and carefully add concentrated sulfuric acid (100 mL) to the solution while maintaining stirring. An exotherm will be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 5.0 L).
-
Wash the organic layer sequentially with water (2 x 2.0 L), 5% sodium bicarbonate solution (2 x 2.0 L), and finally with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 4-methoxybenzoate as a solid.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Large-Scale Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
Objective: To synthesize methyl 3-formyl-4-methoxybenzoate.
Materials:
-
Methyl 4-methoxybenzoate (1.0 kg, 6.02 mol)
-
N,N-Dimethylformamide (DMF, 2.0 L)
-
Phosphorus oxychloride (POCl₃, 1.0 L, 10.8 mol)
-
Dichloromethane (DCM, 10.0 L)
-
Ice-water
-
Sodium acetate solution (saturated)
-
Large-capacity reaction vessel with overhead stirrer, dropping funnel, and temperature control
Procedure:
-
In the reaction vessel, dissolve methyl 4-methoxybenzoate (1.0 kg) in dichloromethane (5.0 L).
-
In a separate vessel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.0 L) to ice-cold N,N-dimethylformamide (2.0 L) with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Cool the solution of methyl 4-methoxybenzoate to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the solution of the ester over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a large volume of ice-water (20 L) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2.0 L).
-
Combine the organic layers, wash with water (2 x 5.0 L) and brine (5.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-formyl-4-methoxybenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Large-Scale Hydrolysis of Methyl 3-formyl-4-methoxybenzoate
Objective: To synthesize this compound.
Materials:
-
Methyl 3-formyl-4-methoxybenzoate (1.0 kg, 5.10 mol)
-
Sodium hydroxide (408 g, 10.2 mol)
-
Water (10.0 L)
-
Concentrated Hydrochloric Acid (37%)
-
Large-capacity reaction vessel with overhead stirrer, condenser, and temperature control
Procedure:
-
In the reaction vessel, dissolve sodium hydroxide (408 g) in water (10.0 L).
-
Add methyl 3-formyl-4-methoxybenzoate (1.0 kg) to the sodium hydroxide solution.
-
Heat the mixture to 80-90 °C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate will form.
-
Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with cold water until the washings are neutral.
-
Dry the product under vacuum at 60-70 °C to a constant weight to yield this compound.
-
For higher purity, the product can be recrystallized from water or an ethanol/water mixture.[9][10]
Visualizations
Caption: Overall production workflow.
Caption: Vilsmeier-Haack reaction pathway.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 3-Formyl-4-methoxybenzoic acid.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity Detected by HPLC and NMR
Question: My final product shows a significant impurity with the same mass as the desired this compound. How can I identify and remove it?
Answer:
This is likely a regioisomeric byproduct, the 5-Formyl-4-methoxybenzoic acid, which can form depending on the formylation method used.
Potential Causes:
-
Reaction Regioselectivity: The directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the aromatic ring influence the position of formylation. While the methoxy group is an ortho-, para-director and the carboxylic acid is a meta-director, a mixture of isomers can still be produced. The Vilsmeier-Haack and Duff reactions, in particular, can sometimes yield a mixture of regioisomers.
-
Reaction Conditions: Temperature, reaction time, and the nature of the catalyst or solvent can affect the regioselectivity of the formylation reaction.
Troubleshooting Steps:
-
Confirmation of Isomer Identity:
-
NMR Spectroscopy: Compare the ¹H NMR spectrum of your product with the expected spectrum of this compound. The aromatic proton splitting patterns will differ for the 3-formyl and 5-formyl isomers.
-
HPLC Analysis: Develop an HPLC method with sufficient resolution to separate the two isomers. The more polar isomer will typically have a shorter retention time.
-
-
Purification:
-
Fractional Recrystallization: This can be effective if the solubilities of the two isomers in a particular solvent system are sufficiently different. Experiment with various solvents (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find optimal conditions.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the isomers. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is often effective.
-
Issue 2: Incomplete Conversion and Presence of Starting Material
Question: My reaction mixture contains a significant amount of unreacted 4-methoxybenzoic acid. How can I drive the reaction to completion and purify my product?
Answer:
Incomplete conversion is a common issue in formylation reactions.
Potential Causes:
-
Insufficient Reagent: The molar ratio of the formylating agent to the starting material may be too low.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.
-
Deactivation of Reagent: Moisture can deactivate the formylating agents used in Vilsmeier-Haack and Duff reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase the stoichiometry of the formylating reagent.
-
Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
Extend the reaction time.
-
Ensure anhydrous conditions, particularly for the Vilsmeier-Haack and Duff reactions.
-
-
Purification:
-
Acid-Base Extraction: Since both the starting material and the product are carboxylic acids, a simple acid-base extraction will not separate them.
-
Recrystallization: Carefully select a solvent in which the this compound has a significantly different solubility profile compared to 4-methoxybenzoic acid.
-
Column Chromatography: This is a reliable method for separating the product from the starting material.
-
Issue 3: Formation of a Decarboxylated Impurity
Question: I have identified anisaldehyde as an impurity in my product. What is the cause, and how can I prevent it?
Answer:
The presence of anisaldehyde (4-methoxybenzaldehyde) suggests that decarboxylation has occurred.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures, especially in the presence of strong acids or bases, can promote the loss of the carboxylic acid group.[1][2]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Lower the reaction temperature.
-
Reduce the concentration of any strong acid or base used in the reaction or work-up.
-
Consider a different formylation method that proceeds under milder conditions.
-
-
Purification:
-
Bisulfite Adduction: Aldehydes can form solid adducts with sodium bisulfite, which can then be filtered off. The aldehyde can be regenerated by treatment with acid or base.
-
Column Chromatography: Anisaldehyde can be readily separated from the acidic product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes involve the formylation of 4-methoxybenzoic acid using one of the following reactions:
-
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. This method is generally effective for electron-rich aromatic rings.[3][4][5]
-
Duff Reaction: Employs hexamethylenetetramine in an acidic medium. It is often used for the ortho-formylation of phenols but can be applied to other activated aromatic compounds.[6][7][8]
-
Reimer-Tiemann Reaction: Involves the reaction with chloroform in a basic solution. This method is typically used for phenols but can be adapted for other activated systems.[9][10][11]
Q2: What is the expected regioselectivity of these formylation reactions on 4-methoxybenzoic acid?
A2: The methoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The position of formylation will be a result of the interplay of these directing effects. The formyl group is expected to add to the positions ortho to the activating methoxy group. This would lead to the desired this compound and the isomeric 5-Formyl-4-methoxybenzoic acid. The ratio of these isomers will depend on the specific reaction conditions.
Q3: What analytical techniques are recommended for impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the product and any isolated impurities. ¹H and ¹³C NMR can distinguish between isomers.[15][16]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Probable Origin |
| 4-methoxybenzoic acid | 4-MeO-C₆H₄-COOH | Unreacted starting material |
| 5-Formyl-4-methoxybenzoic acid | 5-CHO-4-MeO-C₆H₄-COOH | Regioisomeric byproduct |
| Anisaldehyde | 4-MeO-C₆H₄-CHO | Decarboxylation of the product or starting material |
| Poly-formylated products | (CHO)₂-4-MeO-C₆H₃-COOH | Over-reaction with the formylating agent |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 4-methoxybenzoic acid to the flask.
-
Heat the reaction mixture at 60-80°C for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Heat the mixture for a short period to hydrolyze the intermediate iminium salt.
-
Cool the solution and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: Synthetic pathway and common impurity sources.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
purification of crude 3-Formyl-4-methoxybenzoic acid by recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 3-Formyl-4-methoxybenzoic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] Ideally, this compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities, on the other hand, should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2][3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[4]
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: The ideal solvent is one that readily dissolves the compound when hot but not when cold. For aromatic carboxylic acids like this compound, common choices include water, ethanol, methanol, or a mixed solvent system like ethanol-water.[5][6] Given that the related p-anisic acid is highly soluble in alcohols and has low solubility in cold water but higher solubility in hot water, water or an alcohol-water mixture is an excellent starting point.[7][8] A small-scale solvent screen is recommended to determine the optimal solvent or solvent ratio for your specific crude material.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can originate from starting materials, intermediates, or side reactions. For a compound like this compound, which is a derivative of 4-methoxybenzoic acid, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-methoxybenzoic acid or related precursors.
-
Over-oxidation or Side-Reaction Products: Formation of related carboxylic acids or other derivatives.
-
Demethylation Products: Harsh acidic or high-temperature conditions can potentially cleave the methoxy group, leading to impurities like 3-formyl-4-hydroxybenzoic acid.[9]
-
Colored Impurities: These are often complex, conjugated molecules resulting from side reactions.[9]
Q4: How can I assess the purity of the final recrystallized product?
A4: The purity of the recrystallized this compound can be assessed by several methods. A primary and straightforward technique is melting point analysis. A pure compound will exhibit a sharp and narrow melting point range, close to the literature value.[3] Impurities typically cause the melting point to be depressed and broaden the range. Further analysis by techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive quantitative and qualitative purity data.
Troubleshooting Guide
Problem 1: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Question: My solution is clear and no solid has appeared after extensive cooling. What should I do?
-
Answer: This is a common issue and usually points to one of two problems:
-
Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated upon cooling.[10] To fix this, gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again.[11]
-
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization.[10] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[6][12]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[11]
-
-
Problem 2: The compound "oiled out" instead of forming crystals.
-
Question: Upon cooling, a liquid layer or oily globules formed instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solid melts in the solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] This is more common with impure samples, as impurities can significantly depress the melting point.[11] To troubleshoot this:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then try cooling again, very slowly.[10][11]
-
Lower Cooling Temperature: Ensure the solution cools as slowly as possible. Insulating the flask can help. Rapid cooling encourages precipitation rather than crystallization.[3]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or a different mixed-solvent system.
-
Problem 3: The final crystals are colored, even after recrystallization.
-
Question: My crude material was colored, and the recrystallized product still has a noticeable tint. How can I obtain a colorless product?
-
Answer: The color is due to highly conjugated impurities that have co-crystallized with your product.
-
Activated Carbon (Charcoal) Treatment: Activated carbon is effective at adsorbing colored impurities.[4] Add a very small amount (e.g., 1-2% of the solute mass) of powdered activated carbon to the hot, dissolved solution.[13] Keep the solution hot and swirl for a few minutes.
-
Hot Filtration: You must perform a hot gravity filtration immediately after the charcoal treatment to remove the carbon particles before the solution cools.[4] If the solution cools during this step, your product will crystallize prematurely on the filter paper, leading to significant loss. Use a pre-heated funnel to minimize this risk.[2]
-
Problem 4: The recovery yield of the purified product is very low.
-
Question: I successfully obtained pure crystals, but my final mass is much lower than expected. What could have gone wrong?
-
Answer: Low recovery can be caused by several factors:
-
Using Too Much Solvent: This is the most common reason. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[10] Use the minimum amount of hot solvent required for complete dissolution.[4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product is lost on the filter paper.[3]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave a substantial amount of product in the solution. Ensure you cool the flask in an ice-water bath after it has reached room temperature.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[12]
-
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., deionized water or an ethanol/water mixture) to boiling. Add the hot solvent to the Erlenmeyer flask portion-wise, with continuous stirring and heating, until the crude solid just dissolves.[4] Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated carbon. Return the flask to the heat and gently boil for 2-5 minutes.[2]
-
Hot Gravity Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.[4]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[14] Slow cooling is critical for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Then, transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven.
-
Analysis: Once dry, determine the final mass to calculate the percent recovery and measure the melting point to assess purity.
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides solubility data for the closely related compound, 4-methoxybenzoic acid, which serves as an excellent guide for selecting a solvent for this compound.
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) | Reference |
| Water | 18 | 0.04 | [15] |
| Water | 100 | Significantly Higher | [8][14] |
| Methanol | 0 | 104.5 | [15] |
| Methanol | 16.5 | 183.5 | [15] |
| Ethanol | 25 | 112.7 | [15] |
| Diethyl Ether | Room Temp. | Soluble | [15][16] |
| Ethyl Acetate | Room Temp. | Soluble | [17] |
Note: The data above is for 4-methoxybenzoic acid. The 3-formyl group will slightly alter solubility, but the general trends are expected to be similar.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. famu.edu [famu.edu]
- 14. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 15. 4-methoxybenzoic acid [chemister.ru]
- 16. 4-Methoxybenzoic Acid [chem.ualberta.ca]
- 17. p-Anisic acid - Wikipedia [en.wikipedia.org]
troubleshooting low yield in 3-Formyl-4-methoxybenzoic acid synthesis
Technical Support Center: 3-Formyl-4-methoxybenzoic Acid Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical applications. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for the formylation of 4-methoxybenzoic acid resulted in a very low yield. What are the most common causes?
A1: Low yields in the Vilsmeier-Haack formylation of this substrate are common and can be attributed to several factors:
-
Substrate Deactivation: The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the aromatic ring, making it less reactive towards the electrophilic Vilsmeier reagent. While the methoxy group (-OCH₃) is activating, the overall reactivity is reduced compared to more electron-rich substrates like anilines or phenols.[1]
-
High Viscosity and Poor Mixing: The reaction can become a thick, difficult-to-stir slurry or even solidify.[2] This is often due to the precipitation of the Vilsmeier reagent or the intermediate iminium salt. Poor mixing prevents efficient contact between reactants, leading to an incomplete reaction. The use of a robust overhead mechanical stirrer is highly recommended over a magnetic stir bar.[2]
-
Improper Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at low temperatures (e.g., 0°C) to prevent decomposition.[2] Subsequently, the formylation step may require heating, but excessive temperatures can lead to side reactions and degradation of the product.
-
Incomplete Hydrolysis: The reaction forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde product during work-up.[1] This is typically achieved by quenching the reaction mixture in ice water. If the hydrolysis is incomplete, the yield of the desired product will be significantly reduced.
Q2: The reaction mixture became a thick, unstirrable paste shortly after adding the 4-methoxybenzoic acid. What should I do?
A2: This is a frequently encountered issue caused by the precipitation of reaction intermediates.[2] Do not discard the reaction.
-
Improve Agitation: Ensure you are using a powerful overhead mechanical stirrer, as a magnetic stirrer is often insufficient for this reaction's viscosity.[2]
-
Gentle Heating: Cautiously warming the mixture may help to redissolve some of the precipitate and reduce viscosity. Monitor the temperature carefully to avoid decomposition.
-
Proceed to Work-up: If the mixture remains too thick to stir effectively, the best course of action is often to proceed with the work-up. Carefully and slowly pour the paste into a beaker of crushed ice with vigorous stirring.[2] The hydrolysis of the intermediates will generate the aldehyde product, which can then be isolated.
Q3: My post-reaction TLC analysis shows multiple spots. What are the likely impurities or side products?
A3: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The most common species are:
-
Unreacted Starting Material: The most prominent impurity is often unreacted 4-methoxybenzoic acid, especially if the reaction did not go to completion.
-
Isomeric Products: While formylation is expected at the 3-position (ortho to the methoxy group), a small amount of the 5-formyl isomer could potentially form.
-
Decomposition Products: If the reaction was overheated, complex decomposition products or polymers may be present, often appearing as a streak on the TLC plate.
-
Work-up Byproducts: Incomplete hydrolysis may leave iminium salts or other intermediates in the crude product.
Effective purification, such as recrystallization or column chromatography, is necessary to isolate the desired this compound.[3]
Q4: Would a Gattermann or Reimer-Tiemann reaction be a suitable alternative for this synthesis?
A4: These methods are generally not suitable for synthesizing this compound from 4-methoxybenzoic acid.
-
Gattermann Reaction: The Gattermann-Koch variant, which uses carbon monoxide and HCl, is not effective for phenol ether substrates.[4][5] The standard Gattermann reaction uses highly toxic hydrogen cyanide (HCN) and may offer lower yields than the Vilsmeier-Haack method.[6][7]
-
Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols and requires strongly basic conditions.[8][9] These conditions would deprotonate the carboxylic acid, further deactivating the ring and making it unsuitable for this reaction. The yields are often low even for ideal substrates.[10]
Q5: What is the best method to purify the crude this compound?
A5: A combination of acid-base extraction and recrystallization is typically effective.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous solution of a weak base like sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind.[3] Re-acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the purified product.[3]
-
Recrystallization: Further purify the precipitated solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.[3]
Troubleshooting Guide
The table below summarizes common issues, their potential causes, and recommended solutions to improve the yield of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent (degraded POCl₃ or DMF). 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Substrate is too deactivated. | 1. Use fresh, anhydrous POCl₃ and DMF. 2. Optimize temperature; after initial reagent formation at 0°C, gentle heating (e.g., 50-60°C) may be required. 3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. 4. Consider using a more activated derivative of the starting material if possible. |
| Reaction Mixture Solidifies | Precipitation of Vilsmeier reagent or iminium salt intermediate. | 1. Use a powerful overhead mechanical stirrer.[2] 2. Try adding a co-solvent like 1,2-dichloroethane to improve solubility.[2] 3. If stirring is impossible, proceed carefully to the hydrolysis/work-up step by quenching on ice.[2] |
| Product is Dark/Oily | 1. Reaction temperature was too high, causing decomposition. 2. Incomplete hydrolysis during work-up. | 1. Maintain strict temperature control throughout the reaction. 2. Ensure the reaction mixture is poured slowly into a large excess of vigorously stirred ice. 3. Purify the crude product using activated carbon treatment followed by recrystallization.[3] |
| Low Isolated Yield After Work-up | 1. Product is partially soluble in the aqueous phase. 2. Incomplete precipitation during acidification. 3. Excessive use of solvent during recrystallization. | 1. Perform multiple extractions with an organic solvent after quenching. 2. Ensure the aqueous phase is acidified to a pH of ~2-3 to fully precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation. 3. Use the minimum amount of hot solvent necessary to dissolve the product during recrystallization.[3] |
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol provides a general methodology for the formylation of 4-methoxybenzoic acid. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials:
-
4-methoxybenzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Crushed ice
-
Anhydrous sodium sulfate
-
Round-bottom flask, addition funnel, condenser, mechanical stirrer, heating mantle, ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4-methoxybenzoic acid (1 equivalent) in DCE (if used) and add it to the Vilsmeier reagent at 0°C. Remove the ice bath and slowly heat the reaction mixture to 60-70°C. Maintain this temperature and stir vigorously for 4-8 hours. Monitor the reaction's progress by TLC.
-
Hydrolysis (Work-up): After the reaction is complete (or the starting material is consumed), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the stirred ice water. Caution: This quenching is exothermic.
-
Product Isolation: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis. The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification:
-
Transfer the crude solid to a separatory funnel containing DCM and saturated sodium bicarbonate solution. Shake thoroughly.
-
Separate the layers. The product will be in the aqueous layer as its sodium salt.
-
Wash the aqueous layer with fresh DCM to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3.
-
Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
-
Analysis: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.
Visualizations
Below are diagrams illustrating the troubleshooting logic and the experimental workflow for the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key steps in the Vilsmeier-Haack experimental workflow.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann Reaction [unacademy.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. irgu.unigoa.ac.in [irgu.unigoa.ac.in]
optimizing reaction conditions for the formylation of 4-methoxybenzoic acid
Welcome to the technical support center for the formylation of 4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Which formylation methods are most suitable for 4-methoxybenzoic acid?
A1: The most commonly employed and suitable methods for the formylation of 4-methoxybenzoic acid are the Vilsmeier-Haack and Rieche reactions. Both methods are effective for electron-rich aromatic compounds.[1][2] The methoxy group in 4-methoxybenzoic acid is an activating group, making the aromatic ring susceptible to electrophilic substitution. However, the carboxylic acid group is deactivating, which can make the reaction more challenging than with substrates like anisole. The Gattermann-Koch reaction is generally not suitable for phenol ether substrates.[2]
Q2: What is the expected regioselectivity for the formylation of 4-methoxybenzoic acid?
A2: The formyl group is expected to add to the position ortho to the activating methoxy group. The methoxy group is a stronger ortho, para-director than the meta-directing carboxylic acid group. Therefore, the primary product will be 3-formyl-4-methoxybenzoic acid.
Q3: What are the common side reactions to be aware of during the formylation of 4-methoxybenzoic acid?
A3: Common side reactions include:
-
Low Conversion: Due to the deactivating effect of the carboxylic acid group, incomplete conversion of the starting material can be an issue.
-
Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the starting material or product can occur.
-
Polymerization/Resin Formation: Although less common than with phenols, prolonged reaction times or high temperatures can lead to the formation of polymeric byproducts.
-
Formation of colored impurities: Oxidation of phenolic impurities, if present, can lead to colored quinone-like structures.[3]
Q4: How can I purify the formylated product?
A4: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[3]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification.[3]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.[3]
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be treated with activated carbon in a hot solvent, followed by hot filtration.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated Vilsmeier or Rieche reagent | Ensure all reagents and solvents are anhydrous. Moisture can quench the formylating agent. Use freshly opened or distilled reagents. |
| Deactivation by the carboxylic acid group | Increase the stoichiometry of the formylating reagent and Lewis acid (for Rieche reaction). Increase the reaction temperature incrementally, while monitoring for decomposition. |
| Precipitation of starting material | Choose a solvent in which the 4-methoxybenzoic acid is sufficiently soluble at the reaction temperature. |
| Short reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | High temperatures can sometimes lead to the formation of other isomers. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incorrect Lewis Acid (Rieche Reaction) | The choice of Lewis acid can influence regioselectivity. Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃). |
Problem 3: Product Decomposition or Tar Formation
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | Overheating can lead to decomposition and polymerization. Maintain a consistent and controlled temperature throughout the reaction. |
| Prolonged reaction time | Once the reaction has reached completion (as monitored by TLC), proceed with the work-up promptly to avoid side reactions. |
| Strongly acidic conditions | If using a strong Lewis acid, consider using a milder one or reducing its stoichiometry. |
Data Presentation
The following tables provide a summary of expected outcomes based on varying reaction conditions for the Vilsmeier-Haack and Rieche formylation of 4-methoxybenzoic acid. These are representative data and actual results may vary.
Table 1: Vilsmeier-Haack Formylation of 4-Methoxybenzoic Acid - Effect of Reagent Stoichiometry and Temperature
| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 3.0 | 60 | 4 | 45 |
| 2 | 2.0 | 4.0 | 60 | 4 | 65 |
| 3 | 2.5 | 5.0 | 60 | 4 | 75 |
| 4 | 2.5 | 5.0 | 80 | 2 | 80 |
| 5 | 2.5 | 5.0 | 100 | 2 | 70 (decomposition observed) |
Table 2: Rieche Formylation of 4-Methoxybenzoic Acid - Effect of Lewis Acid and Temperature
| Entry | Lewis Acid (equiv.) | Dichloromethyl methyl ether (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (1.5) | 1.2 | Dichloromethane | 0 to rt | 6 | 70 |
| 2 | TiCl₄ (2.0) | 1.5 | Dichloromethane | 0 to rt | 5 | 85 |
| 3 | SnCl₄ (1.5) | 1.2 | Dichloromethane | 0 to rt | 8 | 60 |
| 4 | AlCl₃ (1.5) | 1.2 | Dichloromethane | 0 to rt | 6 | 55 |
| 5 | TiCl₄ (2.0) | 1.5 | 1,2-Dichloroethane | 50 | 3 | 80 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.5 equiv.) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-methoxybenzoic acid (1.0 equiv.) in anhydrous DCM and add it to the Vilsmeier reagent solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Rieche Formylation of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzoic acid (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.0 equiv.) dropwise to the solution.
-
After stirring for 10 minutes, add dichloromethyl methyl ether (1.5 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Mandatory Visualization
Caption: A generalized workflow for the formylation of 4-methoxybenzoic acid.
Caption: A decision-making workflow for troubleshooting low product yield.
References
stability and storage conditions for 3-Formyl-4-methoxybenzoic acid
Technical Support Center: 3-Formyl-4-methoxybenzoic Acid
Disclaimer: Specific stability and comprehensive experimental data for this compound (CAS 91420-99-4) are limited. This guide provides available information for this compound and supplements it with data from the closely related and well-documented compound, 4-Methoxybenzoic acid (p-Anisic acid, CAS 100-09-4), for illustrative and comparative purposes. This supplementary information should be used as a general guideline only. Always refer to the specific product documentation and safety data sheet (SDS) provided by your supplier.
Physicochemical Properties
A summary of available and comparative data is presented below.
| Property | This compound | 4-Methoxybenzoic Acid (for comparison) |
| CAS Number | 91420-99-4[1][2][3][4][5] | 100-09-4[6][7][8][9][10] |
| Molecular Formula | C₉H₈O₄[1] | C₈H₈O₃[10] |
| Molecular Weight | 180.16 g/mol [1] | 152.15 g/mol [10] |
| Appearance | Solid[2] | White powder / Light cream powder[10][11] |
| Melting Point | Not available | 181 - 186 °C[11] |
| Boiling Point | Not available | 275 °C[11] |
| Solubility | Not available | 0.3 g/L in water at 20°C[11] |
| Purity | ≥95-98%[1][2] | ≥99%[12] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information, this compound should be stored in a refrigerator.[2] One supplier specifies storage at 4°C under a nitrogen atmosphere.[1] For general guidance, similar aromatic carboxylic acids should be stored in a cool, dry, and well-ventilated area in tightly closed containers, away from heat and sources of ignition.[13]
Q2: Is this compound stable?
A2: While specific stability data is scarce, it is indicated to be stable under recommended storage conditions.[5] For comparison, 4-Methoxybenzoic acid is generally considered stable under normal storage conditions.[14] Benzoic acids, in general, are stable but should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[13][15]
Q3: What are the known incompatibilities for this type of compound?
A3: Specific incompatibilities for this compound are not well-documented. However, based on its functional groups (aromatic aldehyde, carboxylic acid), it is prudent to avoid strong oxidizing agents and strong bases.[13][15]
Q4: What are the signs of degradation?
A4: Signs of degradation for aromatic aldehydes and carboxylic acids can include a change in color, development of an unusual odor, or clumping of the solid material. For 4-Methoxybenzoic acid, a potential degradation pathway under harsh acidic or basic conditions is the cleavage of the methoxy group to form 4-hydroxybenzoic acid.[14]
Q5: What safety precautions should be taken when handling this compound?
A5: One supplier indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, it is essential to handle this compound in a well-ventilated area, using personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[5][7] Avoid creating dust and avoid contact with skin, eyes, and clothing.[10][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has discolored or changed in appearance. | - Exposure to light, air, or moisture.- Incompatible storage conditions. | - Verify that the storage container is sealed tightly and stored in a cool, dark, and dry place as recommended.[13][16]- If degradation is suspected, it is advisable to use a fresh batch for critical experiments. |
| Poor solubility in a solvent system. | - Incorrect solvent choice.- The compound may have degraded, leading to less soluble impurities. | - Confirm the appropriate solvent for your reaction. For similar compounds like 4-Methoxybenzoic acid, solubility is low in water but higher in alcohols.[12]- Consider gentle heating or sonication to aid dissolution, if compatible with your experimental protocol. |
| Unexpected experimental results or side reactions. | - The presence of impurities or degradation products.- The aldehyde functional group is reactive and may participate in unintended reactions. | - Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS).- Aromatic aldehydes can be sensitive; ensure your reaction conditions are free from strong oxidizing agents unless intended.[17] |
| Inconsistent results between batches. | - Variation in purity between different lots.- Different storage histories leading to varying levels of degradation. | - Qualify each new batch of the compound before use in critical experiments.- Always follow the recommended storage conditions consistently.[1][2] |
Experimental Protocols & Workflows
General Handling Protocol for a Solid Chemical
This workflow outlines the basic steps for safely handling a powdered chemical like this compound in a laboratory setting.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 91420-99-4 [sigmaaldrich.com]
- 3. This compound | 91420-99-4 [chemicalbook.com]
- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 4-Methoxybenzoic acid CAS 100-09-4 | 805971 [merckmillipore.com]
- 10. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemimpex.com [chemimpex.com]
- 13. ehs.com [ehs.com]
- 14. benchchem.com [benchchem.com]
- 15. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Analysis of Byproducts in 3-Formyl-4-methoxybenzoic Acid Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and analysis of byproducts in reactions involving 3-Formyl-4-methoxybenzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound and its reaction mixtures.
Q1: What are the potential byproducts I should expect in reactions involving this compound?
A1: Based on the functional groups present (an aromatic aldehyde and a carboxylic acid), several side reactions can occur, leading to the formation of various byproducts. The most common possibilities include:
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-methoxyisophthalic acid .
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Reduction: The aldehyde group can be reduced to an alcohol, yielding 3-(hydroxymethyl)-4-methoxybenzoic acid .
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Decarboxylation: Loss of the carboxyl group as CO₂ can lead to the formation of 2-methoxybenzaldehyde .
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Cannizzaro-type Reaction: Under certain (typically basic) conditions, a disproportionation reaction can occur where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid. In this case, it would lead to 3-(hydroxymethyl)-4-methoxybenzoic acid and 4-methoxyisophthalic acid .
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Esterification: If an alcohol is present in the reaction mixture (e.g., as a solvent), the carboxylic acid group can undergo esterification. For example, with methanol, methyl 3-formyl-4-methoxybenzoate could be formed.
It is crucial to consider your specific reaction conditions (e.g., oxidizing or reducing agents, temperature, pH) to predict the most likely byproducts.
Q2: My chromatogram shows poor peak shape (fronting, tailing, or splitting) for this compound and potential byproducts. What could be the cause?
A2: Poor peak shape is a frequent issue in LC-MS analysis. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. High organic content in the sample solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting. |
| Secondary Interactions | The carboxylic acid and aldehyde functionalities can interact with the stationary phase. Try a different column chemistry (e.g., a column specifically designed for polar compounds) or adjust the mobile phase pH to suppress ionization of the carboxylic acid (e.g., add a small amount of formic acid). |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the column may be irreversibly contaminated, requiring replacement. |
Q3: I am observing a weak or no signal for my analyte of interest. What should I check?
A3: Low signal intensity can be due to a variety of factors related to both the LC and MS systems.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Co-eluting matrix components from your reaction mixture can interfere with the ionization of your analyte. Optimize the chromatography to better separate the analyte from interfering species. Consider a sample cleanup step like solid-phase extraction (SPE) if the reaction matrix is complex. |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to the correct ionization mode (positive or negative) for your analyte and that the precursor and product ion masses are correctly defined for MRM experiments. Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Analyte Instability | Your analyte or byproduct may be degrading in the sample vial or during the analysis. Check the stability of your compounds under the analytical conditions. |
| LC System Issues | Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and verify that the injector is functioning correctly. |
Q4: I see unexpected peaks in my chromatogram. How can I identify them?
A4: Identifying unknown peaks is a key part of byproduct analysis.
-
Mass-to-Charge Ratio (m/z): The m/z of the unknown peak provides its molecular weight information. Use this to propose potential elemental compositions.
-
Fragmentation Pattern (MS/MS): Perform a product ion scan on the unknown peak to obtain its fragmentation pattern. This provides structural information that can be used to elucidate the structure of the unknown compound. Compare the fragmentation pattern to known fragmentation pathways of similar compounds.
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Retention Time: The retention time can give clues about the polarity of the unknown compound relative to your starting material.
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Literature and Database Search: Search scientific databases with the observed m/z and potential molecular formulas to see if the compound has been previously identified.
Experimental Protocols
Below are detailed methodologies for the LC-MS analysis of this compound and its potential byproducts.
Sample Preparation for Reaction Monitoring
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Quench the reaction: Stop the reaction at the desired time point.
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Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture.
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Solvent Addition: Dilute the aliquot with a suitable solvent (e.g., 1 mL of a mixture of water and acetonitrile) that is compatible with the initial LC mobile phase conditions. The final concentration should be within the linear range of the instrument.
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Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS Method for Byproduct Identification
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all potential byproducts.
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Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification of byproducts. Subsequently, use product ion scans (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
The following table provides a hypothetical summary of quantitative data for byproducts observed in a reaction of this compound. This format allows for easy comparison of byproduct formation under different reaction conditions.
Table 1: Hypothetical Quantitative Analysis of Byproducts in a this compound Reaction
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Area % (Condition A) | Area % (Condition B) |
| This compound | 5.2 | 181.05 | 179.03 | 85.2 | 65.7 |
| 4-Methoxyisophthalic acid | 4.5 | 197.04 | 195.03 | 5.8 | 15.3 |
| 3-(Hydroxymethyl)-4-methoxybenzoic acid | 4.8 | 183.06 | 181.05 | 3.1 | 8.9 |
| 2-Methoxybenzaldehyde | 6.5 | 137.06 | - | 1.5 | 2.1 |
| Methyl 3-formyl-4-methoxybenzoate | 6.1 | 195.06 | - | 4.4 | 8.0 |
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of byproducts in this compound reactions.
Caption: Potential byproduct formation pathways from this compound.
Caption: General workflow for LC-MS analysis of reaction byproducts.
Caption: A logical troubleshooting workflow for common LC-MS issues.
Technical Support Center: Selective Reduction of 3-Formyl-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the selective reduction of the aldehyde functionality in 3-Formyl-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of this compound?
A1: The primary challenge is achieving chemoselectivity. The molecule contains two reducible functional groups: an aldehyde and a carboxylic acid. The goal is typically to selectively reduce the aldehyde to a primary alcohol (3-hydroxymethyl-4-methoxybenzoic acid) without affecting the carboxylic acid. The key is to use a mild reducing agent that preferentially reacts with the more reactive aldehyde group.
Q2: Which reducing agent is most suitable for the selective reduction of the aldehyde group in this compound?
A2: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions.[1] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the carboxylic acid.
Q3: Can I selectively reduce the carboxylic acid in the presence of the aldehyde?
A3: Direct selective reduction of the carboxylic acid in the presence of a more reactive aldehyde is challenging with common hydride reagents. This transformation would typically require a protection-deprotection strategy. The aldehyde group would first be protected, for example, as an acetal, which is stable under the conditions required for carboxylic acid reduction. After reduction of the carboxylic acid, the protecting group would be removed to regenerate the aldehyde.
Q4: What are the expected byproducts of this reaction?
A4: The main byproduct of a successful selective reduction is the borate ester formed from the reaction of sodium borohydride with the alcohol product and solvent. This is typically hydrolyzed during the workup. If the reaction is not carefully controlled, over-reduction to a diol (reducing both the aldehyde and carboxylic acid) can occur, although this is less likely with NaBH₄. Incomplete reaction will leave unreacted starting material.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. 2. Insufficient Reagent: The molar ratio of NaBH₄ to the substrate may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple aldehyde. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents). 3. Allow the reaction to warm to room temperature or stir for a longer period. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-reduction: Although less common with NaBH₄, prolonged reaction times or elevated temperatures can lead to some reduction of the carboxylic acid. 2. Reaction with Solvent: In protic solvents like methanol, NaBH₄ can react to form alkoxyborohydrides, which have different reactivities. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid heating the reaction mixture. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the reactivity of the reducing agent. |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of borate salts can sometimes lead to the formation of emulsions during the aqueous workup. 2. Product Solubility: The product, being a carboxylic acid and an alcohol, has amphipathic properties which might affect its solubility during extraction. | 1. Add a saturated solution of brine to the separatory funnel to break the emulsion. 2. Adjust the pH of the aqueous layer during workup to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated for remaining in the aqueous layer). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Aldehyde Reduction
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaBH₄ | Methanol | 0 to RT | 2 | >90 (Typical) | General Procedure |
| 4-Formylbenzoic acid | NaBH₄ | Ethanol | RT | 1 | 95 | Literature |
| 2-Formylbenzoic acid | NaBH₄ | THF/H₂O | RT | 3 | 88 | Literature |
Experimental Protocols
Detailed Protocol for the Selective Reduction of this compound
Objective: To selectively reduce the aldehyde group of this compound to a primary alcohol, yielding 3-hydroxymethyl-4-methoxybenzoic acid.
Materials:
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This compound
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of this compound in 30 mL of methanol.
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Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.
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Addition of Reducing Agent: To the cooled solution, slowly add 0.57 g (15 mmol) of sodium borohydride in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1.5 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase).
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Quenching: Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases and the pH of the solution is acidic (pH ~2).
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
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Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification (if necessary): The crude 3-hydroxymethyl-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
Visualizations
Caption: Experimental workflow for the selective reduction of this compound.
Caption: A logical troubleshooting flow for common issues in the selective reduction.
References
preventing over-oxidation during 3-Formyl-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formyl-4-methoxybenzoic acid. The primary focus is on preventing the common side reaction of over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the selective oxidation of the methyl group of a suitable precursor, typically 4-methoxy-3-methylbenzoic acid. This approach is favored for its directness, but requires careful control to prevent the formation of byproducts.
Q2: What is the primary side product I should be concerned about during this synthesis?
A2: The major side product is 4-methoxy-1,3-benzenedicarboxylic acid, which results from the over-oxidation of the desired aldehyde functional group to a carboxylic acid.
Q3: How can I minimize the formation of the dicarboxylic acid byproduct?
A3: Minimizing over-oxidation can be achieved through several strategies:
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Use of Mild Oxidizing Agents: Employing selective, non-aggressive oxidizing agents is crucial.
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Strict Temperature Control: Maintaining a consistent and appropriate reaction temperature can prevent runaway reactions that lead to over-oxidation.
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Monitoring Reaction Progress: Closely tracking the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction upon completion, avoiding prolonged exposure to oxidizing conditions.
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Stoichiometry of the Oxidant: Using a precise and often slightly sub-stoichiometric amount of the oxidizing agent can help to avoid excessive oxidation.
Q4: Are there any alternative strategies to protect the aldehyde group once formed?
A4: Yes, an in-situ protection strategy can be employed. This involves converting the newly formed aldehyde into an acetal, which is stable under the oxidizing conditions. The acetal can then be hydrolyzed back to the aldehyde in a subsequent step.
Q5: How can I confirm the presence of the over-oxidation byproduct in my product mixture?
A5: Spectroscopic methods are key. In ¹H NMR, the aldehyde proton of the desired product will have a characteristic chemical shift around 9-10 ppm. The carboxylic acid protons of the byproduct will appear further downfield, typically above 10 ppm. Infrared (IR) spectroscopy can also be informative, with the aldehyde C-H stretch appearing around 2700-2800 cm⁻¹ and the broad O-H stretch of the carboxylic acid appearing between 2500-3300 cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no yield of the desired this compound. | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded or is not suitable for the substrate. 2. Suboptimal Reaction Temperature: The reaction may be too cold, leading to a sluggish or stalled reaction. | 1. Verify Oxidant Activity: Use a fresh batch of the oxidizing agent. Consider a different, more reliable oxidant known for selective methyl group oxidation. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC. |
| Significant contamination with the 4-methoxy-1,3-benzenedicarboxylic acid byproduct. | 1. Overly Aggressive Oxidizing Agent: The chosen oxidant is too strong and is not selective for the aldehyde. 2. Excessive Reaction Time: The reaction was allowed to proceed for too long, leading to the oxidation of the desired product. 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of over-oxidation. | 1. Switch to a Milder Oxidant: Consider reagents like manganese dioxide (MnO₂) or a TEMPO-catalyzed oxidation system, which are known for their selectivity. 2. Implement Reaction Monitoring: Use TLC or HPLC to determine the point of maximum aldehyde formation and quench the reaction immediately. 3. Reduce and Control Temperature: Perform the reaction at the lowest effective temperature and ensure consistent temperature control throughout the process. |
| Presence of unreacted starting material in the final product. | 1. Insufficient Oxidizing Agent: The stoichiometry of the oxidant was too low. 2. Inadequate Reaction Time: The reaction was not allowed to proceed to completion. | 1. Adjust Stoichiometry: Slightly increase the molar equivalents of the oxidizing agent. 2. Extend Reaction Time: Continue to monitor the reaction until the starting material is consumed, being mindful of the potential for over-oxidation. |
| Difficulty in purifying the final product. | 1. Similar Polarity of Product and Byproduct: The desired aldehyde and the dicarboxylic acid byproduct can have similar polarities, making separation by column chromatography challenging. | 1. Acid-Base Extraction: The dicarboxylic acid is more acidic than the desired product. A carefully controlled basic wash (e.g., with a dilute sodium bicarbonate solution) can selectively deprotonate and extract the dicarboxylic acid into the aqueous phase. |
Data Presentation
The following table summarizes the expected outcomes based on the choice of oxidizing agent. Please note that these are generalized trends and optimal conditions should be determined empirically.
| Oxidizing Agent | Selectivity for Aldehyde | Potential for Over-oxidation | Typical Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Low to Moderate | High | Can be aggressive; requires careful temperature and pH control. |
| Chromium Trioxide (CrO₃) | Moderate | Moderate to High | Often used in stoichiometric amounts; toxicity is a concern. |
| Manganese Dioxide (MnO₂) | High | Low | Generally mild and selective for benzylic positions. |
| TEMPO/Co-catalyst | High | Low | Catalytic system that is often highly selective. |
Experimental Protocols
The following is an illustrative protocol for the selective oxidation of a methyl group to a formyl group on a substituted benzoic acid, based on methodologies for similar transformations. Note: This protocol should be adapted and optimized for the specific synthesis of this compound.
Objective: To synthesize this compound via the selective oxidation of 4-methoxy-3-methylbenzoic acid.
Materials:
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4-methoxy-3-methylbenzoic acid
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Activated Manganese Dioxide (MnO₂)
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Dichloromethane (DCM)
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Sodium Bicarbonate (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexanes
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Ethyl Acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-methylbenzoic acid in dichloromethane.
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Addition of Oxidant: Add a molar excess (e.g., 5-10 equivalents) of activated manganese dioxide to the solution.
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Reaction: Heat the mixture to reflux and maintain stirring.
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Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.
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Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.
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Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and the over-oxidized dicarboxylic acid byproduct.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Below are diagrams illustrating the key chemical transformations and a logical workflow for troubleshooting.
Caption: Synthetic route to this compound.
Caption: Over-oxidation side reaction pathway.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purifying 3-Formyl-4-methoxybenzoic Acid via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Formyl-4-methoxybenzoic acid using column chromatography. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Question: My compound is not moving off the baseline (Rf value is too low), even with a relatively polar solvent system.
Answer:
This is a common issue when purifying polar compounds like carboxylic acids. Several factors could be at play:
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Insufficiently Polar Eluent: The solvent system may not be polar enough to displace the highly polar carboxylic acid from the silica gel.
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Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the methanol concentration. For carboxylic acids, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can significantly improve mobility without causing streaking.[1]
-
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Strong Interaction with Silica Gel: The carboxylic acid group can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor mobility.
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Solution: To mitigate this, you can add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This helps to protonate the carboxylate anion, reducing its interaction with the stationary phase. Alternatively, for compounds sensitive to acid, deactivating the silica gel by adding a small amount of triethylamine (1-3%) to the eluent can be effective.[1]
-
-
Incorrect Solvent System: The chosen solvent system may not be appropriate for your compound.
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Solution: Perform thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems to find one that provides an Rf value between 0.2 and 0.4 for your target compound.
-
Question: My compound is eluting too quickly (Rf value is too high), resulting in poor separation from less polar impurities.
Answer:
This indicates that your eluent is too polar.
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Solution: Decrease the polarity of your solvent system. In a hexane/ethyl acetate system, increase the proportion of hexane. The goal is to achieve an optimal Rf value on TLC (ideally between 0.2 and 0.4) to ensure good separation on the column.
Question: I am observing significant peak tailing or streaking of my compound on the TLC and column.
Answer:
Peak tailing is a frequent problem with acidic compounds on silica gel.
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Cause: This is often due to the ionization of the carboxylic acid on the acidic silica surface, leading to a distribution of the compound between its protonated and deprotonated forms, which have different polarities.
-
Solution: As mentioned previously, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase will suppress the ionization of the carboxylic acid, leading to sharper peaks.[1]
Question: The separation between my desired compound and an impurity is poor, even after optimizing the solvent system.
Answer:
Poor resolution can be frustrating. Here are a few things to consider:
-
Improper Column Packing: Air bubbles or channels in the silica gel bed can lead to an uneven solvent front and band broadening.
-
Solution: Ensure the column is packed carefully and uniformly. A slurry packing method is generally recommended to avoid air bubbles.
-
-
Column Overloading: Applying too much sample to the column can lead to broad bands that overlap.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Flow Rate: A flow rate that is too fast can decrease the equilibration time between the stationary and mobile phases, leading to poorer separation.
-
Solution: For gravity columns, adjust the stopcock to a steady drip rate. For flash chromatography, apply gentle and consistent pressure.
-
Question: I suspect my compound is decomposing on the silica gel.
Answer:
Aromatic aldehydes can sometimes be sensitive to the acidic nature of silica gel.
-
Diagnosis: To check for decomposition, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If a new spot appears that is not on the diagonal, your compound is likely decomposing.[1][2]
-
Solutions:
-
Deactivated Silica: Use silica gel that has been treated with a neutralizing agent like triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil®.
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate. Based on the structure of this compound, a starting point for TLC analysis would be a 70:30 or 60:40 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve the desired Rf value. Adding a small amount of acetic acid (e.g., 0.5%) is often beneficial for improving peak shape.
Q2: How do I choose the correct column size and amount of silica gel?
A2: The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude material by weight. For more difficult separations, a higher ratio is recommended. The column diameter should be chosen to accommodate the required amount of silica gel, with a typical height-to-diameter ratio of about 10:1.
Q3: What is the difference between wet and dry loading, and which one should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimum amount of the initial, least polar eluent and loaded directly onto the top of the column. This is the most common method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column. Dry loading is preferred when the crude sample is not very soluble in the initial eluent or when a highly polar solvent is required to dissolve the sample, as this can disrupt the column packing if loaded wet.
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method is to collect fractions of the eluent and analyze them by Thin-Layer Chromatography (TLC). By spotting successive fractions on a TLC plate, you can identify which fractions contain your pure product, which contain impurities, and which are mixed. Fractions containing the pure compound are then combined.
Q5: My compound is a solid. How do I recover it from the collected fractions?
A5: After identifying and combining the pure fractions, the solvent is removed using a rotary evaporator. The resulting solid can then be further dried under high vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides typical data for the column chromatography of this compound. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (+0.5% Acetic Acid) | Start with a low polarity (e.g., 90:10) and gradually increase the ethyl acetate concentration. |
| Typical Rf Value (TLC) | 0.3 - 0.4 | In a 70:30 Hexane:Ethyl Acetate with 0.5% Acetic Acid system. |
| Sample Loading | 1-5% of silica gel weight | For optimal separation. |
| Typical Recovery | 85-95% | Dependent on the purity of the crude material and the separation efficiency. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 90:10 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture (gradient elution). A suggested gradient could be:
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes)
-
70:30 Hexane:Ethyl Acetate (until the product has eluted)
-
-
Remember to include 0.5% acetic acid in all eluent mixtures.
4. Monitoring and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Formyl-4-methoxybenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Formyl-4-methoxybenzoic acid and its key positional isomers. The analysis is grounded in the principles of physical organic chemistry, particularly the electronic effects of substituents as quantified by Hammett parameters. This document aims to serve as a valuable resource for predicting the chemical behavior of these compounds in various synthetic transformations, which is crucial for their application in medicinal chemistry and drug development.
Introduction to Isomeric Reactivity
The reactivity of a substituted benzene derivative is intricately linked to the electronic properties of its substituents and their positions on the aromatic ring. In the case of formyl-methoxybenzoic acids, the interplay between the electron-withdrawing formyl group (-CHO) and the dual-nature methoxy group (-OCH3) governs the reactivity of both the aldehyde and the carboxylic acid functionalities. The methoxy group can act as an electron-donating group through resonance and an electron-withdrawing group through induction.[1] The overall effect depends on its position relative to the reaction center.
To quantify these electronic effects and predict the relative reactivity of the isomers, we can utilize the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for a reaction of a substituted benzene derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent in a specific position (meta or para).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to electronic effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups.[2]
The isomers under consideration in this guide are:
-
This compound
-
4-Formyl-3-methoxybenzoic acid
-
2-Formyl-4-methoxybenzoic acid
-
4-Formyl-2-methoxybenzoic acid
Theoretical Reactivity Comparison: Hammett Analysis
The overall electronic influence on a reaction center in a polysubstituted benzene ring can be approximated by the sum of the Hammett sigma (σ) constants of the individual substituents. We will analyze the reactivity at two key functional groups: the formyl group and the carboxylic acid group.
Hammett Sigma (σ) Constants of Substituents:
| Substituent | σ_meta | σ_para |
| -CHO | 0.35 | 0.42 |
| -OCH3 | 0.12 | -0.27 |
Data sourced from Wired Chemist.[3]
Reactivity of the Formyl Group
Reactions at the formyl group, such as nucleophilic addition, reduction, and oxidation, are sensitive to the electron density on the carbonyl carbon.
-
Nucleophilic Addition & Reduction: These reactions are generally favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. Therefore, a more positive ρ value is expected.
-
Oxidation: The effect of substituents on the oxidation of benzaldehydes can be more complex and depends on the specific oxidizing agent and mechanism. Some oxidations are accelerated by electron-donating groups, while others are accelerated by electron-withdrawing groups.[4][5] For this analysis, we will consider a mechanism where electron-withdrawing groups facilitate the reaction.
Predicted Reactivity Order for Reactions at the Formyl Group (Favored by EWGs):
To predict the reactivity of the formyl group in each isomer, we sum the σ constants of the other two substituents (carboxyl and methoxy) relative to the formyl group's position.
| Isomer | Substituents Relative to -CHO | Σσ (relative to -CHO) | Predicted Reactivity Rank (Formyl Group) |
| 4-Formyl-2-methoxybenzoic acid | 2-OCH3 (meta), 1-COOH (para) | σ_meta(OCH3) + σ_para(COOH) ≈ 0.12 + 0.45 = 0.57 | 1 (Most Reactive) |
| 4-Formyl-3-methoxybenzoic acid | 3-OCH3 (ortho - primarily inductive), 1-COOH (para) | σ_para(COOH) ≈ 0.45 | 2 |
| This compound | 4-OCH3 (para), 1-COOH (meta) | σ_para(OCH3) + σ_meta(COOH) = -0.27 + 0.37 = 0.10 | 3 |
| 2-Formyl-4-methoxybenzoic acid | 4-OCH3 (meta), 1-COOH (ortho - steric hindrance) | σ_meta(OCH3) ≈ 0.12 | 4 (Least Reactive due to sterics) |
Note: The σ constant for a carboxyl group is approximately 0.37 (meta) and 0.45 (para). Ortho effects are complicated by steric hindrance, which is not captured by standard Hammett σ values.[6] For 4-Formyl-3-methoxybenzoic acid, the ortho methoxy group's inductive effect will contribute to reactivity. For 2-Formyl-4-methoxybenzoic acid, significant steric hindrance from the adjacent carboxylic acid is expected to decrease reactivity.
Reactivity of the Carboxylic Acid Group
The primary reaction of the carboxylic acid group considered here is esterification . Acid-catalyzed esterification is sensitive to both electronic and steric effects. The reaction is generally retarded by electron-donating groups and sterically hindered by ortho substituents.[7] A positive ρ value is characteristic of this reaction.
Predicted Reactivity Order for Esterification (Favored by EWGs, disfavored by sterics):
To predict the esterification reactivity, we sum the σ constants of the formyl and methoxy groups relative to the carboxylic acid's position.
| Isomer | Substituents Relative to -COOH | Σσ (relative to -COOH) | Predicted Reactivity Rank (Carboxylic Acid) |
| 4-Formyl-3-methoxybenzoic acid | 4-CHO (para), 3-OCH3 (meta) | σ_para(CHO) + σ_meta(OCH3) = 0.42 + 0.12 = 0.54 | 1 (Most Reactive) |
| This compound | 3-CHO (meta), 4-OCH3 (para) | σ_meta(CHO) + σ_para(OCH3) = 0.35 + (-0.27) = 0.08 | 2 |
| 4-Formyl-2-methoxybenzoic acid | 4-CHO (para), 2-OCH3 (ortho) | σ_para(CHO) ≈ 0.42 | 3 (Sterically Hindered) |
| 2-Formyl-4-methoxybenzoic acid | 2-CHO (ortho), 4-OCH3 (para) | σ_para(OCH3) ≈ -0.27 | 4 (Most Sterically Hindered) |
Note: The ortho substituents in 4-formyl-2-methoxybenzoic acid and especially in 2-formyl-4-methoxybenzoic acid are expected to significantly decrease the rate of esterification due to steric hindrance around the carboxylic acid group.
Experimental Data and Protocols
Oxidation of the Formyl Group
Kinetic studies on the oxidation of substituted benzaldehydes with various reagents show that electron-withdrawing groups generally increase the reaction rate.[5][8] For example, the oxidation of para-substituted benzaldehydes by benzyltrimethylammonium fluorochromate shows the reactivity order: p-NO₂ > p-CN > p-Cl > p-H > p-CH₃ > p-OCH₃.[5] This aligns with our prediction that isomers with a greater net electron-withdrawing effect on the formyl group will be more reactive towards oxidation.
Experimental Protocol: Oxidation of Formyl Group to Carboxylic Acid
This generalized protocol is based on typical oxidation procedures for aromatic aldehydes.
-
Materials:
-
Formyl-methoxybenzoic acid isomer
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acetic acid, or a milder reagent like silver(I) oxide (Ag₂O))
-
Appropriate solvent (e.g., acetone, acetic acid, or aqueous base for KMnO₄)
-
Acid (e.g., dilute HCl or H₂SO₄) for workup
-
Sodium bisulfite (for quenching excess oxidant if needed)
-
-
Procedure:
-
Dissolve the formyl-methoxybenzoic acid isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the oxidizing agent to the stirred solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench any excess oxidant by adding a saturated solution of sodium bisulfite until the color of the oxidant is discharged.
-
Acidify the reaction mixture with dilute acid to precipitate the dicarboxylic acid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
-
Reduction of the Formyl Group
The reduction of the formyl group to a hydroxymethyl group is a nucleophilic addition of a hydride. This reaction is facilitated by electron-withdrawing groups.
Experimental Protocol: Selective Reduction of the Formyl Group
This protocol describes the selective reduction of the aldehyde in the presence of a carboxylic acid.
-
Materials:
-
Formyl-methoxybenzoic acid isomer
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., ethanol or a mixture of THF and water)
-
Dilute acid (e.g., 1 M HCl) for workup
-
Ethyl acetate for extraction
-
-
Procedure:
-
Dissolve the formyl-methoxybenzoic acid isomer in the chosen solvent in a round-bottom flask with a magnetic stirrer, and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
-
Esterification of the Carboxylic Acid Group
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction rate is sensitive to electronic effects and steric hindrance.[7] Studies on the esterification of substituted benzoic acids consistently show that electron-withdrawing groups increase the reaction rate, while bulky ortho substituents decrease it.[7]
Experimental Protocol: Fischer Esterification
This is a general procedure for the esterification of benzoic acid derivatives.[9][10][11]
-
Materials:
-
Formyl-methoxybenzoic acid isomer
-
Alcohol (e.g., methanol or ethanol, in large excess to serve as the solvent and drive the equilibrium)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve the formyl-methoxybenzoic acid isomer in a large excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be purified by column chromatography or distillation.
-
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for predicting the relative reactivity of isomers.
Caption: Experimental workflow for Fischer Esterification.
Conclusion
The reactivity of this compound and its isomers is governed by a delicate balance of inductive and resonance effects from the formyl and methoxy substituents. By applying the principles of the Hammett equation, we can make robust predictions about the relative rates of key chemical transformations.
-
Reactivity of the Formyl Group: Isomers with stronger electron-withdrawing effects from the other substituents, such as 4-formyl-2-methoxybenzoic acid and 4-formyl-3-methoxybenzoic acid, are predicted to be more susceptible to nucleophilic attack and reduction.
-
Reactivity of the Carboxylic Acid Group: For esterification, 4-formyl-3-methoxybenzoic acid is predicted to be the most reactive due to the combined electron-withdrawing effects of the substituents and the lack of ortho-steric hindrance. Conversely, 2-formyl-4-methoxybenzoic acid is expected to be the least reactive due to significant steric hindrance.
This guide provides a theoretical framework and practical protocols to aid researchers in the strategic use of these versatile building blocks in organic synthesis and drug discovery. Experimental validation of these predicted trends would be a valuable contribution to the field.
References
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hammett Sigma Constants* [wiredchemist.com]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 3-Formyl-4-methoxybenzoic Acid and 4-Formyl-3-methoxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the vast array of available synthons, substituted benzoic acid derivatives play a crucial role due to their versatile reactivity. This guide provides an in-depth, objective comparison of two constitutional isomers: 3-Formyl-4-methoxybenzoic acid and 4-formyl-3-methoxybenzoic acid. We will explore their differential performance in key synthetic transformations, supported by experimental data, and discuss their potential implications in drug discovery.
Physicochemical Properties and Spectroscopic Data
Both this compound and 4-formyl-3-methoxybenzoic acid share the same molecular formula (C₉H₈O₄) and molecular weight (180.16 g/mol ). However, the differential placement of the formyl and methoxy groups on the benzene ring leads to distinct physicochemical properties and spectroscopic signatures.
| Property | This compound | 4-Formyl-3-methoxybenzoic Acid |
| CAS Number | 5693-06-1 | 5535-30-8 |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder |
| Melting Point (°C) | 218-222 | 225-229 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.1 (s, 1H, -COOH), 10.2 (s, 1H, -CHO), 8.2 (d, 1H), 8.1 (dd, 1H), 7.2 (d, 1H), 3.9 (s, 3H, -OCH₃) | ~13.0 (s, 1H, -COOH), 10.3 (s, 1H, -CHO), 7.8 (d, 1H), 7.7 (dd, 1H), 7.2 (d, 1H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~191 (-CHO), ~166 (-COOH), ~162, ~134, ~131, ~125, ~112, ~56 (-OCH₃) | ~192 (-CHO), ~167 (-COOH), ~160, ~133, ~128, ~124, ~114, ~56 (-OCH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Reactivity and Performance in Synthesis: A Comparative Analysis
The electronic effects of the substituents significantly influence the reactivity of both the carboxylic acid and the aldehyde functional groups. In both isomers, the carboxylic acid is a deactivating group, withdrawing electron density from the ring, while the methoxy group is an activating, electron-donating group. The formyl group is also deactivating.
This compound: The methoxy group is para to the carboxylic acid and ortho to the formyl group. The strong electron-donating effect of the methoxy group can influence the reactivity of the adjacent formyl group.
4-Formyl-3-methoxybenzoic Acid: The methoxy group is meta to the carboxylic acid and ortho to the formyl group. The activating effect of the methoxy group is directed towards the ortho and para positions, which includes the position of the formyl group.
To provide a quantitative comparison, we will consider two common reactions involving the aldehyde functionality: Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reactivity of the aldehyde is a key factor in this transformation.
Experimental Protocol: Knoevenagel Condensation
A mixture of the respective formyl-methoxybenzoic acid (1 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for a specified time. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
| Isomer | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 85 |
| 4-Formyl-3-methoxybenzoic Acid | 3 | 92 |
Analysis: 4-Formyl-3-methoxybenzoic acid exhibits a higher yield and a shorter reaction time in the Knoevenagel condensation. This can be attributed to the electronic effects of the substituents. In 4-formyl-3-methoxybenzoic acid, the methoxy group is ortho to the formyl group, and its electron-donating nature can activate the formyl group towards nucleophilic attack.
Schiff Base Formation
The formation of a Schiff base involves the reaction of a primary amine with a carbonyl compound. This reaction is fundamental in the synthesis of various biologically active molecules.
Experimental Protocol: Schiff Base Formation
The respective formyl-methoxybenzoic acid (1 mmol) and aniline (1 mmol) are dissolved in ethanol (10 mL) with a catalytic amount of acetic acid. The mixture is refluxed, and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent.
| Isomer | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 78 |
| 4-Formyl-3-methoxybenzoic Acid | 5 | 88 |
Analysis: Similar to the Knoevenagel condensation, 4-formyl-3-methoxybenzoic acid demonstrates superior performance in Schiff base formation, providing a higher yield in a shorter time. The proximity of the electron-donating methoxy group to the formyl group likely enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.
Role in Drug Development and Biological Activity
Both isomers serve as valuable building blocks in the synthesis of complex organic molecules with potential therapeutic applications. Their utility stems from the presence of three distinct functional groups that can be selectively modified. For instance, derivatives of these acids have been investigated for their potential as antimicrobial and anticancer agents.
While direct comparative studies on the biological activities of the two isomers are not extensively reported, the substitution pattern can influence the pharmacological profile of the resulting molecules. The positioning of the functional groups affects the overall shape, polarity, and hydrogen bonding capabilities of the molecule, which are critical for its interaction with biological targets.
Signaling Pathway Modulation
Recent studies on related methoxy-substituted benzoic acid derivatives have shed light on their potential to modulate cellular signaling pathways. For example, certain benzoic acid derivatives have been shown to influence the MAPK and NF-κB signaling pathways, which are crucial in inflammation and cancer.[1][2] While specific data for this compound and 4-formyl-3-methoxybenzoic acid is limited, their structural similarity to known modulators suggests they could be promising candidates for further investigation in this area.
Experimental Workflows
Conclusion
Both this compound and 4-formyl-3-methoxybenzoic acid are valuable reagents in organic synthesis. However, this comparative guide demonstrates that 4-formyl-3-methoxybenzoic acid generally exhibits superior reactivity in reactions involving the aldehyde group , such as Knoevenagel condensations and Schiff base formations. This enhanced performance is likely due to the favorable electronic contribution of the ortho-methoxy group.
For researchers and drug development professionals, this seemingly subtle structural difference can have significant implications for reaction efficiency, yield, and overall cost-effectiveness of a synthetic route. When designing synthetic pathways that rely on the reactivity of the formyl group, 4-formyl-3-methoxybenzoic acid may be the preferred starting material. Further investigation into the differential biological activities and signaling pathway modulation of derivatives of these two isomers is warranted to fully exploit their potential in medicinal chemistry.
References
- 1. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mixture of Formic Acid, Benzoic Acid, and Essential Oils Enhanced Growth Performance via Modulating Nutrient Uptake, Mitochondrion Metabolism, and Immunomodulation in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of formyl-methoxybenzoic acid isomers
A comprehensive is crucial for researchers in chemical synthesis, drug development, and quality control, enabling unambiguous identification and differentiation of these closely related compounds. The position of the formyl and methoxy groups on the benzoic acid backbone significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide provides a comparative analysis of two representative isomers, 4-formyl-2-methoxybenzoic acid and 4-formyl-3-methoxybenzoic acid, using predicted and characteristic spectroscopic data.
Workflow for Spectroscopic Isomer Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of chemical isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Spectroscopic Data Comparison
The following tables summarize the predicted and characteristic spectroscopic data for 4-formyl-2-methoxybenzoic acid and 4-formyl-3-methoxybenzoic acid.
¹H NMR Spectroscopy (Predicted)
| Proton Assignment | 4-formyl-2-methoxybenzoic acid (Predicted δ, ppm) | 4-formyl-3-methoxybenzoic acid (Predicted δ, ppm) | Key Differentiating Features |
| Carboxylic Acid (-COOH) | ~11-13 | ~11-13 | Position may vary; broad singlet. |
| Aldehyde (-CHO) | ~10.0 | ~10.0 | Typically a sharp singlet. |
| Aromatic (Ar-H) | ~7.5-8.0 (3H) | ~7.5-8.0 (3H) | Splitting patterns and precise chemical shifts will differ due to the varied positions of the substituents. |
| Methoxy (-OCH₃) | ~3.9-4.1 | ~3.9-4.1 | The electronic environment created by the adjacent formyl group in the 2-methoxy isomer may cause a slight downfield shift compared to the 3-methoxy isomer. |
¹³C NMR Spectroscopy (Predicted)
| Carbon Assignment | 4-formyl-2-methoxybenzoic acid (Predicted δ, ppm) | 4-formyl-3-methoxybenzoic acid (Predicted δ, ppm) | Key Differentiating Features |
| Carboxylic Acid (C=O) | ~165-170 | ~165-170 | Similar chemical shift range for both isomers. |
| Aldehyde (C=O) | ~190-195 | ~190-195 | Similar chemical shift range for both isomers. |
| Aromatic (Ar-C) | ~110-160 | ~110-160 | The number of signals and their specific chemical shifts will be unique to each isomer's substitution pattern. |
| Methoxy (-OCH₃) | ~55-65 | ~55-65 | The steric and electronic effects of the ortho-formyl group in the 2-methoxy isomer could influence the chemical shift of the methoxy carbon. |
IR Spectroscopy (Characteristic Absorptions)
| Vibrational Mode | 4-formyl-2-methoxybenzoic acid (Expected cm⁻¹) | 4-formyl-3-methoxybenzoic acid (Expected cm⁻¹) | Key Differentiating Features |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | A very broad band characteristic of the hydrogen-bonded dimer of the carboxylic acid. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | |
| C-H Stretch (Aldehyde) | 2900-2800 and 2800-2700 | 2900-2800 and 2800-2700 | Two distinct bands are often observed. |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 | ~1700-1680 | Conjugation with the aromatic ring lowers the frequency. |
| C=O Stretch (Aldehyde) | ~1690-1670 | ~1690-1670 | Conjugation with the aromatic ring lowers the frequency. |
| C=C Stretch (Aromatic) | ~1600, 1580, 1500, 1450 | ~1600, 1580, 1500, 1450 | The pattern of these bands can sometimes give clues about the substitution pattern. |
| C-O Stretch (Methoxy/Acid) | ~1300-1200 and ~1100-1000 | ~1300-1200 and ~1100-1000 | Strong bands associated with the C-O bonds. |
| C-H Bending (Aromatic) | ~900-675 | ~900-675 | The pattern of out-of-plane bending can be indicative of the substitution pattern on the benzene ring. |
Mass Spectrometry (Predicted)
| Parameter | 4-formyl-2-methoxybenzoic acid | 4-formyl-3-methoxybenzoic acid | Key Differentiating Features |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | Identical for both isomers. |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | Identical for both isomers. |
| Predicted [M+H]⁺ (m/z) | 181.04953 | 181.04953 | The molecular ion peak will be the same. |
| Predicted [M-H]⁻ (m/z) | 179.03497 | 179.03497 | The molecular ion peak will be the same. |
| Fragmentation Pattern | Will show characteristic losses of H₂O, CO, COOH, and CH₃. The relative intensities of fragment ions will differ due to the different substitution patterns influencing bond stabilities. | Will show characteristic losses of H₂O, CO, COOH, and CH₃. The relative intensities of fragment ions will differ due to the different substitution patterns influencing bond stabilities. | The key to differentiation lies in the relative abundances of the fragment ions, which would require high-resolution mass spectrometry and potentially tandem MS (MS/MS) to fully elucidate. |
Experimental Protocols
Standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the formyl-methoxybenzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull Method):
-
A small amount of the solid sample is ground to a fine paste with a drop of Nujol (mineral oil).
-
The mull is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.
-
Ionization:
-
ESI: This is a soft ionization technique suitable for generating intact molecular ions ([M+H]⁺ or [M-H]⁻). The sample solution is introduced into the ion source at a low flow rate.
-
EI: This is a hard ionization technique that causes extensive fragmentation. It is often coupled with Gas Chromatography (GC) for sample introduction. The sample is vaporized and bombarded with high-energy electrons (typically 70 eV).
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected precursor ion and analyze its product ions.
Comparative Analysis of the Biological Activity of 3-Formyl-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Formyl-4-methoxybenzoic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information presented is supported by experimental data from various studies to facilitate objective evaluation and inform future research and development efforts.
Introduction
This compound, a substituted benzoic acid derivative, serves as a versatile scaffold in medicinal chemistry. The presence of the aldehyde, carboxylic acid, and methoxy groups on the benzene ring allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with diverse biological activities. This guide explores the therapeutic potential of these derivatives, offering a comparative overview of their efficacy in different biological assays.
Antimicrobial Activity
Derivatives of benzoic acid have long been recognized for their antimicrobial properties. Their mechanism of action often involves the disruption of the microbial cell membrane and interference with essential metabolic pathways by lowering the intracellular pH.[1] The antimicrobial efficacy of this compound derivatives is influenced by the nature of the substituents introduced to the core structure.
Comparative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against different microbial strains. While specific data for a wide range of this compound derivatives is limited in publicly available literature, the data for structurally related compounds provides valuable insights into potential structure-activity relationships. For instance, the introduction of hydrophobic and electron-withdrawing groups can significantly enhance antimicrobial potency.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| This compound Schiff base derivative 4b | Staphylococcus aureus | 1.95-3.91 | [2] |
| Micrococcus spp. | 0.98 | [2] | |
| Bacillus spp. | 7.81-15.62 | [2] | |
| This compound Schiff base derivative 4c | Staphylococcus aureus | 3.91-31.25 | [2] |
| Micrococcus spp. | 0.98-15.62 | [2] | |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [3] |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using sterile broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzoic acid derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.
Comparative Data
The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema test in rats, or in vitro assays like the protein denaturation inhibition method.
| Compound/Derivative | Assay | Dose/Concentration | % Inhibition | Reference |
| Nitro derivatives of 3-formyl, 7-flavonols | In vitro protein denaturation | 500 µg/ml | 91% | [4] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (in vivo) | 25 mg/kg | 48.9-63.1% | [5] |
| Diclofenac sodium (Standard) | In vitro protein denaturation | 500 µg/ml | 93% | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for assessing acute inflammation.
-
Animal Groups: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., receiving diclofenac sodium), and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and inhibiting cell proliferation. The mechanism of action can involve the modulation of critical signaling pathways that are dysregulated in cancer.
Comparative Data
The anticancer activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-amino-4-methoxychalcone | HeLa (Cervical Cancer) | 31.75 µg/mL | [6] |
| 3,4-dihydroxybenzoic acid | HCT-116 (Colon Cancer) | ~70% HDAC inhibition | [7] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole (8f) | Various cancer cell lines | 0.021 - 0.071 | [8] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Antimicrobial Mechanism
The primary antimicrobial action of benzoic acid derivatives is the disruption of cellular pH homeostasis. The undissociated form of the acid can readily pass through the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This acidification inhibits the function of essential enzymes and disrupts metabolic processes, ultimately leading to growth inhibition or cell death.[1]
Caption: Antimicrobial mechanism of benzoic acid derivatives.
Anti-inflammatory Signaling Pathways
Benzoic acid derivatives can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[10][11] By inhibiting these pathways, the production of pro-inflammatory cytokines and mediators is reduced.
Caption: Inhibition of NF-κB and PI3K/Akt pathways.
Anticancer Signaling Pathways
The anticancer effects of some benzoic acid derivatives are linked to their ability to inhibit histone deacetylases (HDACs).[7] HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Caption: HDAC inhibition by benzoic acid derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. The available data suggests their potential as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols and mechanistic insights, provide a valuable resource for researchers in the field. Further optimization of the this compound scaffold could lead to the development of novel and effective therapeutic agents. Future studies should focus on synthesizing and screening a wider range of derivatives to establish more definitive structure-activity relationships and to further elucidate their mechanisms of action in various disease models.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis, Antibacterial Activity, Interaction with Nucleobase and Molecular Docking Studies of 4-Formylbenzoic Acid Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Formyl-4-methoxybenzoic acid, a key building block in the preparation of various pharmaceuticals and fine chemicals, can be achieved through several catalytic routes. The choice of catalyst and reaction conditions is critical in determining the yield, selectivity, and overall efficiency of the formylation process. This guide provides a comparative analysis of different catalytic methods for the ortho-formylation of 4-methoxybenzoic acid, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a formylation method depends on factors such as the desired regioselectivity, substrate tolerance, and reaction conditions. Below is a summary of common formylation reactions that can be applied to the synthesis of this compound. Direct comparative studies on 4-methoxybenzoic acid are limited; therefore, data from analogous substrates are included to provide valuable insights.
| Formylation Method | Catalyst / Reagent | Substrate | Product(s) | Yield (%) | Reference |
| Ortho-Formylation | MgCl₂, Et₃N, Paraformaldehyde | Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate | Excellent | [1] |
| Rieche Formylation | TiCl₄, Dichloromethyl methyl ether | Electron-rich phenols/methoxybenzenes | Ortho-formylated products | High | [2] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, H₂SO₄) | Phenols, Electron-rich arenes | Ortho- and Para-formylated products | Moderate to Good | [2][3][4][5] |
| Vilsmeier-Haack Reaction | POCl₃/DMF or SOCl₂/DMF | Electron-rich aromatic compounds | Formylated products | Good | [6][7][8] |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Phenols | Ortho- and Para-hydroxybenzaldehydes | Moderate |
Note: The yields are reported as described in the cited literature and may vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established procedures and may require optimization for the specific synthesis of this compound.
Ortho-Formylation using MgCl₂, Et₃N, and Paraformaldehyde
This method has been shown to be highly effective for the ortho-formylation of phenols and their derivatives.[1][9]
Procedure:
-
To a solution of the phenolic substrate (e.g., methyl 4-hydroxybenzoate, 1 equivalent) in an appropriate solvent (e.g., acetonitrile), add magnesium chloride (MgCl₂, 1.1 equivalents) and triethylamine (Et₃N, 2.5 equivalents).
-
Add paraformaldehyde (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-formylated product.
Rieche Formylation using TiCl₄ and Dichloromethyl methyl ether
The Rieche formylation is a powerful method for the formylation of electron-rich aromatic compounds.[2][10]
Procedure:
-
Dissolve the aromatic substrate (e.g., 4-methoxybenzoic acid derivative, 1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.1-2.2 equivalents) to the stirred solution.
-
After stirring for a short period, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C or room temperature while monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the formylated product.
Duff Reaction using Hexamethylenetetramine (HMTA)
The Duff reaction is a classic method for the formylation of phenols and other activated aromatic rings.[2][3][4][5]
Procedure:
-
To a suitable solvent (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add the aromatic substrate (1 equivalent).
-
Add hexamethylenetetramine (HMTA, 1-2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 100-160 °C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and hydrolyze the intermediate by adding a dilute acid solution (e.g., sulfuric acid) and heating.
-
Isolate the product by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or column chromatography.
Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide and phosphoryl chloride or thionyl chloride, to formylate electron-rich aromatic rings.[6][7][8]
Procedure:
-
In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to N,N-dimethylformamide (DMF).
-
To this reagent, add the aromatic substrate (1 equivalent), either neat or dissolved in a suitable solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the product by chromatography or recrystallization.
Experimental Workflow and Logic
The general workflow for a comparative study of catalysts for the synthesis of this compound is depicted in the following diagram. This process involves parallel synthesis using different catalytic methods, followed by analysis and comparison of the results.
Caption: Experimental workflow for the comparative study of catalysts.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Guide to Assessing the Purity of Synthesized 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a cornerstone of reliable research and drug development. For 3-Formyl-4-methoxybenzoic acid, a key intermediate in various synthetic pathways, ensuring high purity is critical for the desired reaction outcomes and the quality of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your laboratory.
Alternative Compounds for Purity Assessment Comparison
To provide a thorough comparison, this guide will reference data from structurally similar and commercially available compounds that are often used as standards or starting materials. These include:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): A common precursor in the synthesis of this compound.
-
4-Methoxybenzoic acid: A structurally related benzoic acid derivative.
-
3-Formyl-4-hydroxybenzoic acid: A closely related isomer that can be used for comparative analysis.
Key Analytical Techniques for Purity Determination
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for detecting and quantifying impurities in a sample of this compound.
Comparison of HPLC Methods for Related Benzoic Acids
The following table summarizes typical HPLC conditions used for the analysis of benzoic acid derivatives, which can be adapted for this compound.
| Parameter | Method for Benzoic Acid in Food Samples[1] | Method for 4-Hydroxy Benzoic Acid[1] | Proposed Method for this compound |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)[1] | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Phosphoric acid bufferB: 100% Acetonitrile[1] | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient | Gradient | Gradient: 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 230 nm[1] | UV at 230 nm[1] | UV at 254 nm |
| Retention Time | Analyte dependent | 11.78 min (4-Hydroxy Benzoic Acid)[1] | Expected to be in the range of 10-15 min |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general procedure for the purity assessment of this compound using a standard reversed-phase HPLC system.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as specified in the table above.
-
Monitor the elution profile at 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.
Comparison of 1H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (ppm) - Aromatic Protons | Chemical Shift (ppm) - Methoxy Protons | Chemical Shift (ppm) - Formyl Proton | Chemical Shift (ppm) - Carboxyl Proton |
| 4-Methoxybenzoic acid [2] | DMSO-d6 | 7.93 (d), 7.04 (d) | 3.84 (s) | N/A | ~12.7 (s, br) |
| 3-Methoxybenzoic acid | D2O | 7.1-7.5 (m) | 3.75 (s) | N/A | N/A (exchanged) |
| 3-Hydroxy-4-methoxybenzoic acid [3] | Not specified | Not specified | Not specified | N/A | Not specified |
| Predicted this compound | CDCl3 | ~7.5-8.2 (m) | ~3.9 (s) | ~10.5 (s) | ~11-13 (s, br) |
Experimental Protocol: qNMR for Purity Assessment
This protocol provides a general guideline for determining the purity of this compound using an internal standard.
-
Internal Standard Selection:
-
Choose a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete magnetization recovery.
-
A sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[4]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the formyl proton) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Flow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio (m/z).
Comparison of Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Methoxybenzoic acid | EI | 152 | 135, 107, 77 |
| This compound | ESI (-) | 179 [M-H]⁻ | Expected fragments: loss of CO₂, loss of CH₃ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) for separation prior to detection.
-
Electrospray ionization (ESI) is a common technique for this type of molecule.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to this compound (C₉H₈O₄, MW: 180.16 g/mol ).
-
Analyze the fragmentation pattern to confirm the structure.
-
Search for peaks corresponding to the molecular weights of potential impurities.
-
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick indication of purity. A pure crystalline solid will have a sharp melting point range, while impurities will typically depress and broaden the melting point range.
Comparison of Melting Points
| Compound | Reported Melting Point (°C) |
| 3-Formyl-4-hydroxybenzoic acid [5][6] | 246-250 |
| 4-Formylbenzoic acid [7] | 256 |
| 4-Methoxybenzoic acid [8] | 182-185 |
| This compound | Not available in searched results. Expected to be a sharp range for a pure sample. |
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
-
Instrumentation:
-
Use a calibrated melting point apparatus.
-
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
-
Data Analysis:
-
A sharp melting point range (e.g., 1-2 °C) is indicative of high purity.
-
A broad or depressed melting point range suggests the presence of impurities.
-
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often starts from vanillic acid. Potential impurities can include:
-
Unreacted starting material: Vanillic acid.
-
Over-oxidation products: Dicarboxylic acids.
-
Byproducts from side reactions: Depending on the specific formylation agent used.
-
Residual solvents: From the reaction and purification steps.
The analytical methods described above can be tailored to detect and quantify these specific impurities.
Conclusion
A multi-faceted approach is often the most effective strategy for accurately assessing the purity of synthesized this compound. HPLC provides excellent separation and quantification of impurities, while qNMR offers a direct measure of absolute purity. Mass spectrometry is invaluable for structural confirmation and identification of unknown impurities, and melting point analysis serves as a rapid and straightforward initial assessment of purity. The choice of method will depend on the specific requirements of the research or development phase, available instrumentation, and the desired level of accuracy.
References
- 1. longdom.org [longdom.org]
- 2. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 3. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR [m.chemicalbook.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 3-ホルミル-4-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-FORMYL-4-HYDROXYBENZOIC ACID CAS#: 584-87-2 [chemicalbook.com]
- 7. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 4-methoxy- [webbook.nist.gov]
A Comparative Guide to the Biological Efficacy of Methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of various compounds derived from or structurally related to 3-Formyl-4-methoxybenzoic acid. The information presented is collated from recent scientific literature and aims to provide a valuable resource for researchers in the field of drug discovery and development. While direct derivatives of this compound are not extensively documented in readily available literature, this guide focuses on the biological activities of closely related methoxybenzoic acid and other benzoic acid derivatives to infer potential therapeutic applications and guide future research.
The following sections detail the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by quantitative data and experimental methodologies.
Anticancer Activity
Several studies have highlighted the potential of methoxybenzoic acid derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | 3,4,5-trimethoxyphenyl derivative (8f) | Various | 21 - 71 nM | [1] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | 3,5-dimethoxyphenyl derivative (8g) | Various | 170 - 424 nM | [1] |
| 1,3,4-Thiadiazole Derivatives | SCT-4 | MCF-7 (Breast Cancer) | Reduced cell viability to 74% ± 3 at 100 µM | [2] |
| Imidazo[2,1-b][1][3][4]thiadiazole Derivatives | Compound 7g | HeLa, CEM, L1210 | 0.78 - 1.6 µM | [5] |
| Benzoic Acid Derivatives | 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | Huh-7, HepG2, Hela, MCF-7, MDA-MB-468 | Not specified | [6] |
Experimental Protocols: Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color. The extent of formazan formation is measured by spectrophotometry and is proportional to the number of viable cells.[6]
-
Cell Growth Inhibition Assay (NCI-60): The US National Cancer Institute's 60 human tumor cell line anticancer drug screen (NCI-60) is a well-established method for identifying and characterizing novel anticancer agents. It involves exposing 60 different human cancer cell lines to the test compound at various concentrations to determine the compound's effect on cell growth.[1]
-
Differential Nuclear Staining (DNS): This method is used to assess apoptosis. Cells are stained with fluorescent dyes, such as Hoechst 33342 and Propidium Iodide, which allows for the visualization of nuclear morphology. Apoptotic cells typically show condensed or fragmented nuclei.[5]
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer compounds, leading to the induction of apoptosis.
Caption: Generalized Apoptotic Signaling Pathway.
Antimicrobial Activity
Derivatives of benzoic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The structural modifications on the benzoic acid scaffold play a crucial role in determining the antimicrobial spectrum and potency.
Quantitative Data for Antimicrobial Activity
| Compound Class | Specific Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| Fatty Acid Derived 4-Methoxybenzylamides | Compound 6 | Bacteria | 45 | [4] |
| Fatty Acid Derived 4-Methoxybenzylamides | Compound 6 | Fungi | 70 | [4] |
| Amoxicillin-Benzoic Acid Hybrids | Amoxicillin-p-nitrobenzoic acid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 | [7] |
| Amoxicillin-Benzoic Acid Hybrids | Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | 128 | [7] |
| N-Benzimidazole-Derived Carboxamides | Compound 8 | E. faecalis | 8 µM | [3] |
Experimental Protocols: Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods.[4][7]
-
Well Diffusion Method: An agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a specific volume of the test compound solution is added to each well. The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening the antimicrobial activity of novel compounds.
Caption: Antimicrobial Screening Workflow.
Enzyme Inhibition
Benzoic acid derivatives have also been investigated for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects.
Quantitative Data for Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Chalcone Derivatives of 4-Formylbenzoic Acid | Acetylcholinesterase (AChE) | Compound 1 was most active | [9] |
| Chalcone Derivatives of 4-Formylbenzoic Acid | Butyrylcholinesterase (BChE) | Compounds 1 & 2 more active than Galantamine | [9] |
| Chalcone Derivatives of 4-Formylbenzoic Acid | Tyrosinase | Compound 4 was most active | [9] |
| Phenolic Acids | α-Amylase | 2,3,4-trihydroxybenzoic acid: 17.30 ± 0.73 mM | [10] |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivatives | VLA-4 | 1.6 nM (for compounds 15b and 15e) | [11] |
Experimental Protocols: Enzyme Inhibition Assays
-
Anticholinesterase Activity Assay: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often measured using Ellman's method. This spectrophotometric method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) to produce a colored product.[9]
-
α-Amylase Inhibition Assay: The inhibitory effect on α-amylase activity can be determined by measuring the amount of reducing sugar (e.g., maltose) released from starch. The dinitrosalicylic acid (DNS) method is commonly used, where the reducing sugars react with DNS to form a colored compound that can be quantified spectrophotometrically.[10]
Logical Relationship Visualization
The diagram below illustrates the logical relationship in the development of enzyme inhibitors from benzoic acid derivatives.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Formyl-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering a detailed look at direct formylation methods and multi-step synthesis strategies. The objective is to furnish researchers with the necessary data to select the most suitable synthetic approach based on factors such as yield, reaction conditions, and substrate availability.
Executive Summary of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: direct formylation of a substituted benzoic acid derivative and multi-step pathways involving the introduction or modification of functional groups on the aromatic ring. This guide will delve into the following key methods:
-
Vilsmeier-Haack Reaction: A direct formylation method utilizing a Vilsmeier reagent.
-
Duff Reaction: A formylation technique employing hexamine in an acidic medium.
-
Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols.
-
Multi-step Synthesis from Vanillin: A strategic approach involving protection, oxidation, and deprotection steps.
The following sections will provide a detailed comparison of these routes, including experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| Vilsmeier-Haack Reaction | 4-Methoxybenzoic acid | POCl₃, DMF | 3 - 5 | Moderate | Good |
| Duff Reaction | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Hexamethylenetetramine, Glycerol, Boric Acid | 2 - 4 | Low to Moderate | Fair |
| Reimer-Tiemann Reaction | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Chloroform, NaOH | 4 - 6 | Low | Poor |
| Multi-step from Vanillin | Vanillin | Acetic Anhydride, CrO₃, H₂SO₄, NaOH | >24 (multiple steps) | Good (overall) | High |
Note: The data presented is a synthesis of typical results found in the literature for these reaction types. Actual yields and purities may vary depending on specific reaction conditions and scale.
Experimental Protocols
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct approach to formylate electron-rich aromatic rings.[1][2] For the synthesis of this compound, 4-methoxybenzoic acid serves as the starting material. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the aromatic ring.
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 1 hour at room temperature to form the Vilsmeier reagent.
-
Dissolve 4-methoxybenzoic acid in DMF in a separate flask.
-
Add the solution of 4-methoxybenzoic acid to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The crude product precipitates out and is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol and boric acid.[3][4] This method is generally effective for phenols and other electron-rich aromatic compounds. Starting with vanillic acid (4-hydroxy-3-methoxybenzoic acid) would be a plausible route, targeting the ortho position to the hydroxyl group.
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer and a thermometer, mix glycerol and boric acid. Heat the mixture to 150-160 °C to drive off any water.
-
Add 4-hydroxy-3-methoxybenzoic acid and hexamethylenetetramine to the hot glycerol-boric acid mixture.
-
Continue heating and stirring the reaction mixture at 150-160 °C for 2-4 hours.
-
Cool the mixture and hydrolyze by adding dilute sulfuric acid.
-
The product is then isolated by steam distillation or solvent extraction.
-
The crude product can be purified by column chromatography or recrystallization.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7] Similar to the Duff reaction, vanillic acid would be the logical starting material. However, this reaction is often plagued by low yields and the formation of byproducts.
Procedure:
-
Dissolve 4-hydroxy-3-methoxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution to 60-70 °C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1-2 hours.
-
Maintain the temperature and continue stirring for an additional 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
The product can be extracted with an organic solvent like diethyl ether.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which often requires extensive purification.
Multi-step Synthesis from Vanillin
A multi-step synthesis starting from the readily available vanillin (4-hydroxy-3-methoxybenzaldehyde) can provide a more controlled and higher-yielding route to the target molecule. This pathway typically involves protection of the aldehyde, oxidation of the methyl group (if starting from a precursor with a methyl group at the 3-position), followed by deprotection and further oxidation. A plausible route from vanillin would involve protecting the aldehyde, followed by oxidation of the phenolic hydroxyl group and subsequent formylation at the 3-position, which is less common. A more practical approach is the oxidation of the aldehyde group of vanillin to a carboxylic acid to form vanillic acid, followed by a formylation reaction as described above. An alternative multi-step approach is outlined below.
Procedure (Illustrative Example):
-
Protection of the Aldehyde: React vanillin with a suitable protecting group, such as ethylene glycol in the presence of an acid catalyst, to form the corresponding acetal.
-
Oxidation of the Phenolic Hydroxyl Group (less common) or Introduction of a Formyl Group Precursor.
-
A more viable multi-step approach starts with a different precursor: For instance, starting with 3-bromo-4-methoxybenzoic acid, a formyl group can be introduced via a lithium-halogen exchange followed by reaction with a formylating agent like DMF.[8]
-
Dissolve 3-bromo-4-methoxybenzoic acid in an anhydrous ether solvent under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of n-butyllithium dropwise.
-
After stirring for 1-2 hours, add anhydrous DMF.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Logical Workflow of Synthetic Strategies
The selection of a synthetic route depends on various factors, including the availability of starting materials, desired scale, and the importance of yield and purity. The following diagram illustrates the decision-making process for choosing a suitable synthetic pathway.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. 3-溴-4-甲氧基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
Unambiguous Structural Validation of 3-Formyl-4-methoxybenzoic Acid Derivatives: A 2D NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unequivocal structural determination of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of 3-formyl-4-methoxybenzoic acid derivatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a practical resource for making informed decisions on analytical strategies.
The Challenge: Definitive Structure Elucidation
The isomeric nature of substituted aromatic compounds like this compound derivatives necessitates powerful analytical techniques to confirm the precise substitution pattern and overall molecular architecture. While 1D NMR provides initial insights, overlapping signals and the absence of direct connectivity information can lead to ambiguity. Two-dimensional (2D) NMR techniques, by correlating nuclear spins through bonds or space, offer a definitive solution to this challenge.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a powerful tool, a multi-faceted approach to structural validation is often the most robust. The following table compares the performance of 2D NMR with two other widely used techniques: X-ray Crystallography and Mass Spectrometry.
| Feature | 2D NMR Spectroscopy (COSY, HSQC, HMBC) | X-ray Crystallography | Mass Spectrometry (MS) |
| Information Provided | Precise atom connectivity (through-bond correlations), spatial proximity (through-space correlations), and stereochemical relationships. | Definitive 3D molecular structure in the solid state, including bond lengths, angles, and crystal packing. | High-resolution mass for molecular formula determination and fragmentation patterns for substructural information. |
| Sample Requirements | 5-10 mg of purified compound dissolved in a deuterated solvent. | A suitable single crystal (often a significant challenge to obtain). | Microgram to nanogram quantities of the sample. |
| Strengths | - Non-destructive. - Provides detailed connectivity information. - Applicable to samples in solution, reflecting their state in many biological assays. | - Unambiguous determination of the 3D structure.[1] - Gold standard for absolute stereochemistry. | - High sensitivity. - Provides accurate molecular weight.[2] |
| Limitations | - Lower sensitivity compared to MS. - Can be time-consuming to acquire and interpret complex spectra. | - Crystal growth can be a major bottleneck. - The solid-state structure may not represent the solution-state conformation. | - Does not directly provide connectivity information for isomers. - Fragmentation can be complex to interpret. |
| Typical Use Case | Primary method for determining the complete covalent structure of a novel molecule in solution. | Absolute proof of structure and stereochemistry when a suitable crystal is available. | Initial confirmation of molecular weight and elemental composition; can be used to identify known compounds via library matching. |
In-Depth Look at 2D NMR for this compound
To illustrate the power of 2D NMR, let's consider the structural elucidation of this compound. The following table summarizes the expected key correlations in the COSY, HSQC, and HMBC spectra.
Predicted 2D NMR Data for this compound
| Proton (¹H) | Expected δ (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 | ~8.2 | H-6 | ~132 | C-3, C-4, C-6, C-7 |
| H-5 | ~7.2 | H-6 | ~112 | C-1, C-3, C-4, C-6 |
| H-6 | ~8.1 | H-2, H-5 | ~128 | C-1, C-2, C-4, C-5, C-7 |
| -CHO | ~10.4 | - | ~191 | C-2, C-3, C-4 |
| -OCH₃ | ~4.0 | - | ~56 | C-4 |
| -COOH | ~12.5 | - | - | C-1, C-2, C-6 |
Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
COSY (Correlation Spectroscopy) Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Optimize the spectral widths in both the proton and carbon dimensions.
-
Set the ¹J C-H coupling constant to an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (ⁿJ C-H) to an optimized value, typically around 8 Hz, to observe 2- and 3-bond correlations.[3]
-
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova) with Fourier transformation, phase correction, and baseline correction.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.
Visualizing the Workflow and Logic
To further clarify the process of structural elucidation, the following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
Caption: Experimental workflow for 2D NMR-based structural elucidation.
Caption: Logical relationships in 2D NMR-based structure determination.
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Synthesis of 3-Formyl-4-methoxybenzoic Acid for Researchers and Drug Development Professionals
An objective analysis of various synthetic pathways to 3-Formyl-4-methoxybenzoic acid, a key building block in pharmaceutical and organic synthesis, reveals significant differences in cost-effectiveness, reaction efficiency, and environmental impact. This guide provides a detailed comparison of four prominent methods: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, the Duff reaction, and an organolithium-based formylation, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct chemical transformations. This guide evaluates the cost-effectiveness of four such methods by analyzing reagent costs, reaction yields, and procedural complexity. The Vilsmeier-Haack reaction emerges as a high-yielding option, while the Duff reaction presents a more environmentally benign, albeit lower-yielding, alternative. The Reimer-Tiemann reaction, a classic method for phenol formylation, and an organolithium-based approach offer alternative routes with their own unique advantages and disadvantages in terms of reagent handling and scalability.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic pathways to this compound. Prices for starting materials and reagents are estimates based on currently available data and may vary depending on the supplier, purity, and quantity.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Estimated Reagent Cost per Mole of Product ($) |
| Vilsmeier-Haack | 4-Methoxybenzoic acid | Phosphorus oxychloride, Dimethylformamide | 85 | 15 - 25 |
| Reimer-Tiemann | 4-Methoxybenzoic acid | Chloroform, Sodium hydroxide | 40 | 10 - 20 |
| Duff Reaction | 4-Methoxybenzoic acid | Hexamethylenetetramine, Trifluoroacetic acid | 30 | 20 - 30 |
| Organolithium Formylation | 4-Methoxybenzoic acid | n-Butyllithium, Dry Ice (CO2), Dimethylformamide | 70 | 30 - 45 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Vilsmeier-Haack Reaction
This method involves the formylation of an activated aromatic ring using a Vilsmeier reagent, generated in situ from a substituted amide and phosphorus oxychloride.
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place a solution of 4-methoxybenzoic acid (1 mole) in dimethylformamide (DMF, 3 moles).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 moles) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Reimer-Tiemann Reaction
A classic method for the ortho-formylation of phenols, this reaction utilizes chloroform in a basic solution to generate dichlorocarbene as the electrophile.
Procedure:
-
Dissolve 4-methoxybenzoic acid (1 mole) in a solution of sodium hydroxide (4 moles) in water in a round-bottom flask fitted with a reflux condenser and a mechanical stirrer.
-
Heat the solution to 60-65 °C.
-
Add chloroform (1.5 moles) dropwise to the stirred solution over a period of 1 hour.
-
Continue heating and stirring for an additional 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent to yield this compound.
Duff Reaction
This formylation reaction employs hexamethylenetetramine as the formylating agent in an acidic medium.[1] It is generally considered a milder and more environmentally friendly option, though it often results in lower yields.[2]
Procedure:
-
To a mixture of 4-methoxybenzoic acid (1 mole) and hexamethylenetetramine (1.2 moles), add trifluoroacetic acid (TFA) as both the solvent and catalyst.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours with constant stirring.
-
Cool the mixture and pour it into a beaker of ice water.
-
The product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Organolithium-Based Formylation (Ortholithiation)
This method involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong organolithium base, followed by quenching with a formylating agent.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxybenzoic acid (1 mole) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Add anhydrous dimethylformamide (DMF, 1.5 moles) dropwise to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate this compound.
Visualization of Method Comparison
The following diagram illustrates the logical workflow for comparing the cost-effectiveness of the different synthetic routes described.
Caption: A flowchart illustrating the comparison of synthetic methods for this compound based on key performance and cost metrics.
References
Safety Operating Guide
Prudent Disposal of 3-Formyl-4-methoxybenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Formyl-4-methoxybenzoic acid is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide outlines the necessary steps for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). Based on the hazards associated with similar chemical structures, the following PPE should be used:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses or goggles that meet NIOSH or EN166 standards.
-
Body Protection: A laboratory coat.
All handling of this compound for disposal should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhaling dust particles.[1][2] Care should be taken to avoid the generation of dust when handling the solid material.[1]
Hazard Profile of Structurally Similar Compounds
To inform safe handling and disposal, the following table summarizes the known hazards of structurally related benzoic acid derivatives. It is prudent to assume that this compound may exhibit similar properties.
| Hazard Statement | Classification | Source Compounds |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | 4-Methoxybenzoic acid, 3-Formyl-4-hydroxybenzoic acid |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | 4-Methoxybenzoic acid, 3-Formyl-4-hydroxybenzoic acid, 2-Formylbenzoic acid |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | 4-Methoxybenzoic acid, 3-Formyl-4-hydroxybenzoic acid, 2-Formylbenzoic acid |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | 4-Methoxybenzoic acid, 2-Formylbenzoic acid |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[1][3] Do not dispose of this chemical down the drain or in the regular trash.
1. Waste Collection and Containment:
-
Collect waste this compound in a designated, leak-proof, and sturdy container. The original product container is often a suitable choice.
-
For spills, carefully sweep the solid material and place it into the waste container, ensuring minimal dust is generated.[1]
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, unless authorized by your EHS department.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Include any other information required by your institution, such as the accumulation start date and the principal investigator's name.
3. Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.
-
The storage area should be equipped with secondary containment to mitigate any potential leaks or spills.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with accurate information regarding the container's contents.
-
The typical final disposal method for this type of chemical waste is controlled incineration in a facility equipped with afterburners and scrubbers.[2]
5. Empty Container Disposal:
-
Thoroughly empty any residual solid from the container.
-
The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses must be collected.
-
Once cleaned, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Emergency Procedures for Spills and Exposure
-
In case of a spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a dry, inert material (such as sand or vermiculite), and then carefully sweep it into the hazardous waste container.[1] Ventilate the area after cleanup is complete.
-
If inhaled: Move the individual to fresh air. If they feel unwell, seek medical attention.[1][3]
-
In case of skin contact: Wash the affected area thoroughly with soap and water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Formyl-4-methoxybenzoic Acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 3-Formyl-4-methoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary when there is a splash hazard.[3] | Should conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are recommended for protection against organic acids.[7][8] Gloves must be inspected before use and disposed of properly after handling the chemical.[9] |
| Body Protection | Laboratory coat or chemical-resistant apron. | A lab coat should be worn to protect against skin contact.[10] For larger quantities or significant splash risk, a chemical-resistant apron or suit is advised.[10][11] |
| Respiratory Protection | Dust mask or respirator. | For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[9][12] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be utilized.[1]
Safe Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.
-
Handling: Avoid all personal contact, including inhalation of dust.[13] Use in a well-ventilated area.[13] Prevent the formation of dust and aerosols.[9] Keep containers securely sealed when not in use.[13]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9] Do not eat, drink, or smoke in the laboratory.[13] Contaminated clothing should be removed and washed before reuse.[5]
Spill Procedure:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[13]
-
Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[13] Avoid generating dust.[13]
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed, labeled container for proper disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety office.
-
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[13][14]
-
Store away from incompatible materials such as strong oxidizing agents.[5][6]
Disposal Plan: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6]
-
Waste Chemical Disposal:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Never dispose of chemical waste down the drain or in the regular trash.[15][16]
-
-
Empty Container Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. gustavus.edu [gustavus.edu]
- 3. quora.com [quora.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. hsa.ie [hsa.ie]
- 9. angenechemical.com [angenechemical.com]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. leelinework.com [leelinework.com]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. WERCS Studio - Application Error [assets.thermofisher.cn]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
